molecular formula C9H6N2O2S B1358734 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid CAS No. 59020-47-2

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Cat. No.: B1358734
CAS No.: 59020-47-2
M. Wt: 206.22 g/mol
InChI Key: GYDKRMNFUXPIKN-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid (CAS 59020-47-2) is a high-purity heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture combining pyridine and thiazole rings, a structural motif prevalent in a wide range of biologically active compounds . The carboxylic acid functional group provides a critical synthetic handle for further derivatization, enabling researchers to develop novel compounds for various therapeutic areas. The core pyridine-thiazole scaffold is of significant research interest due to its demonstrated potential in diverse pharmacological applications. Scientific literature indicates that such hybrids are investigated for their antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, among others . Furthermore, the carboxylic acid group makes this compound an excellent candidate for cocrystal engineering, a technique increasingly used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability . Its molecular structure, which includes hydrogen bond donor and acceptor sites, is designed to facilitate the formation of robust supramolecular synthons, a key principle in crystal engineering . This product is intended for research and development applications in a laboratory setting. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKRMNFUXPIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627084
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid
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Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-47-2
Record name 4-(4-Pyridinyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59020-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole core. We will dissect the strategic considerations for this pathway, provide detailed, step-by-step protocols for the key transformations, and discuss the critical aspects of reaction mechanisms, optimization, and characterization. This document is intended for researchers and professionals in the fields of organic synthesis and pharmaceutical sciences, offering field-proven insights to facilitate successful and efficient synthesis.

Introduction and Strategic Overview

The 4-pyridin-4-yl-1,3-thiazole moiety is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutic agents, including inhibitors of enzymes like Bloom helicase and compounds with potential antimicrobial or anticancer activities.[1][2][3] The synthesis of this compound provides a key building block, allowing for further elaboration and diversification through its carboxylic acid handle.

The most logical and widely employed strategy for the construction of this molecule is the Hantzsch thiazole synthesis .[4][5] This classical method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For our target molecule, this translates to the reaction between thioisonicotinamide (the pyridine-containing thioamide) and an α-halo pyruvic acid derivative, such as ethyl bromopyruvate .[6][7] The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.

This approach is favored for its reliability, accessibility of starting materials, and generally good yields. The causality behind this choice rests on the high nucleophilicity of the sulfur atom in the thioamide, which readily attacks the electrophilic carbon of the α-halocarbonyl compound, initiating the cyclization cascade.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects the thiazole ring according to the Hantzsch synthesis pathway.

G Target This compound Intermediate1 Ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate Target->Intermediate1 Hydrolysis Precursors Thioisonicotinamide + Ethyl Bromopyruvate Intermediate1->Precursors Hantzsch Cyclocondensation StartingMaterial1 Isonicotinamide Precursors->StartingMaterial1 Thionation StartingMaterial2 Ethyl Pyruvate Precursors->StartingMaterial2 Bromination G cluster_0 Step A: Thionation cluster_1 Step B: Hantzsch Synthesis cluster_2 Step C: Hydrolysis A_start Isonicotinamide A_end Thioisonicotinamide A_start->A_end Lawesson's Reagent B_start Thioisonicotinamide + Ethyl Bromopyruvate B_end Ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate B_start->B_end Cyclocondensation (Reflux in Ethanol) C_start Thiazole Ester C_end This compound C_start->C_end Aq. NaOH or LiOH, then Acidification

Sources

Spectroscopic data of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine ring, a thiazole core, and a carboxylic acid moiety, presents a unique combination of pharmacophores. Thiazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Similarly, the pyridine nucleus is a common scaffold in numerous pharmaceuticals. The carboxylic acid group not only influences the molecule's solubility and pharmacokinetic properties but also serves as a key synthetic handle for further derivatization.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to construct a reliable, predictive profile. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this compound and its derivatives. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the molecule. The structure combines two aromatic heterocyclic rings—the electron-deficient pyridine ring and the electron-rich thiazole ring—linked together and appended with a carboxyl group. This conjugated system is expected to give rise to distinct signals in NMR, Mass, IR, and UV-Vis spectroscopy.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the distinct electronic environments of the protons and carbons.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the thiazole proton and the four protons of the pyridine ring. The carboxylic acid proton may be observable as a very broad singlet, often exchanging with trace water in the solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
Carboxyl OH12.0 - 14.0Broad Singlet (br s)Highly deshielded acidic proton, subject to hydrogen bonding and rapid exchange.
Pyridine H-2', H-6'~ 8.7Doublet (d)Protons adjacent to the electronegative nitrogen atom are significantly deshielded.
Pyridine H-3', H-5'~ 7.9Doublet (d)Protons ortho to the thiazole substituent.
Thiazole H-5~ 8.2Singlet (s)The sole proton on the thiazole ring, its chemical shift is influenced by the adjacent sulfur and nitrogen atoms and the attached pyridine ring.

Note: Spectra are typically recorded in DMSO-d₆ to observe exchangeable protons like -COOH.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carboxyl C=O160 - 165Typical range for a carboxylic acid carbon attached to an aromatic ring.
Thiazole C-2165 - 170Carbon situated between two heteroatoms (N and S) and attached to the carboxyl group.
Thiazole C-4150 - 155Carbon bearing the pyridine substituent.
Thiazole C-5120 - 125The only C-H carbon on the thiazole ring.
Pyridine C-4'140 - 145Quaternary carbon attached to the thiazole ring.
Pyridine C-2', C-6'~ 150Carbons adjacent to the ring nitrogen are strongly deshielded.
Pyridine C-3', C-5'~ 122Carbons ortho to the point of attachment.
Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₆N₂O₂S

  • Molecular Weight: 220.24 g/mol

  • Expected Molecular Ion (M⁺): A prominent peak is expected at m/z = 220 (for the [M]⁺ ion) or m/z = 221 (for the [M+H]⁺ ion in ESI). High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula.

Predicted Fragmentation Pathway

The molecule is expected to fragment in a predictable manner under electron impact (EI) or collision-induced dissociation (CID).

  • Decarboxylation: The most likely initial fragmentation is the loss of the carboxyl group, either as CO₂ (44 Da) or •COOH (45 Da), leading to a significant fragment at m/z = 176 or 175.

  • Ring Fissions: Subsequent fragmentation could involve the cleavage of the thiazole or pyridine rings. Loss of HCN (27 Da) from the pyridine ring is a common pathway.

mol [M+H]⁺ m/z = 221 frag1 Loss of CO₂ (-44 Da) mol->frag1 frag2 [M+H - CO₂]⁺ m/z = 177 frag1->frag2 frag3 Loss of HCN (-27 Da) frag2->frag3 frag4 Further Fragments frag3->frag4 synthesis Synthesis & Purification ms Mass Spectrometry (ESI-MS) synthesis->ms ir IR Spectroscopy (FTIR-ATR) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr uv UV-Vis Spectroscopy synthesis->uv confirm Structure Confirmed ms->confirm Correct MW & Formula ir->confirm Key Functional Groups Present nmr->confirm Correct Proton & Carbon Environment uv->confirm Expected Conjugation

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The spectroscopic profile of this compound is predicted to be highly characteristic, defined by the unique interplay of its constituent functional groups. NMR spectroscopy will be instrumental in defining the precise connectivity and substitution pattern. Mass spectrometry will confirm the molecular weight and formula, while IR and UV-Vis spectroscopy will verify the presence of key functional groups and the conjugated electronic system, respectively. This in-depth guide provides researchers with a robust predictive framework to aid in the synthesis, purification, and final structural confirmation of this promising heterocyclic compound.

References

  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]

  • Wróbel, M. P., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 26(11), 3285. Available at: [Link]

  • Jadhav, P. A., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 8(2), 2355-2365. Available at: [Link]

  • SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester. John Wiley & Sons, Inc. Retrieved January 24, 2026, from [Link]

  • Shah, R. (2024). Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. ResearchGate. Available at: [Link]

  • Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(7), 1561-1572. Available at: [Link]

  • Sá, P. F. G., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5556. Available at: [Link]

  • Saeed, A., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(3), 488-499. Available at: [Link]

  • Sá, P. F. G., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • Taylor, C. M., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 6(8), 2118-2133. Available at: [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of the 2-phenyl-1,3-thiazolidine-4-carboxylic acid... Retrieved January 24, 2026, from [Link]

  • Akpan, I., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11). Available at: [Link]

  • Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(2), 119-128. Available at: [Link]

  • Grilec, A., et al. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(14), 5413. Available at: [Link]

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Sources

1H NMR and 13C NMR of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The fusion of pyridine and thiazole rings creates a scaffold with diverse pharmacological potential. Thiazole derivatives are known for a wide range of biological activities, while the pyridine moiety can enhance solubility and provide sites for crucial molecular interactions in drug development.

Accurate structural elucidation is fundamental to understanding and utilizing such compounds. NMR spectroscopy, particularly ¹H and ¹³C NMR, is the premier technique for determining the precise molecular structure of organic compounds in solution. This guide will provide a detailed analysis of the NMR spectral features of this compound, offering a robust methodology for its characterization.

Molecular Structure and Atom Numbering

A standardized numbering system is crucial for unambiguous spectral assignments. The structure and numbering of this compound are presented below.

Caption: Molecular structure and numbering of this compound

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The choice of solvent is a critical first step. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve polar, acidic compounds and its high boiling point make it ideal.[1][2] The acidic proton of the carboxylic acid is readily observable in DMSO-d₆. A concentration of 10-20 mg in 0.5-0.7 mL of solvent is generally sufficient.

For chemical shift referencing, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used (δH ≈ 2.50 ppm; δC ≈ 39.5 ppm).

NMR Data Acquisition: Optimizing Parameters

High-field NMR spectrometers (400 MHz and above) are recommended to achieve optimal signal dispersion.

¹H NMR Spectroscopy:

ParameterRecommended SettingRationale
Pulse ProgramStandard 30° pulseProvides good signal-to-noise with a short relaxation delay.
Spectral Width~12 ppmEncompasses the expected chemical shift range for aromatic and acidic protons.
Acquisition Time2-4 secondsEnsures adequate resolution of signals.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of protons between scans.
Number of Scans16-64Dependent on sample concentration to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

ParameterRecommended SettingRationale
Pulse ProgramProton-decoupled with a 30° pulseSimplifies the spectrum by removing proton-carbon coupling, resulting in singlets for each carbon.
Spectral Width~200 ppmCovers the full range of expected carbon chemical shifts.
Acquisition Time1-2 secondsProvides sufficient resolution.
Relaxation Delay2-5 secondsLonger delay is necessary for the full relaxation of quaternary carbons.
Number of Scans≥1024A higher number of scans is required due to the low natural abundance of ¹³C.

Spectral Interpretation

¹H NMR Spectrum: Unraveling the Proton Environment

The ¹H NMR spectrum provides key information about the number of different types of protons and their neighboring environments.[3][4]

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-5 (Thiazole)~8.9Singlet-Located on the electron-deficient thiazole ring.
H-2', H-6' (Pyridine)~8.6Doublet~6.0Protons ortho to the electronegative nitrogen atom are significantly deshielded.
H-3', H-5' (Pyridine)~7.8Doublet~6.0Protons meta to the nitrogen are less deshielded than the ortho protons.
COOH>13.0Broad Singlet-The acidic proton is highly deshielded and often broadened due to exchange.
¹³C NMR Spectrum: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[5]

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~162The carbonyl carbon is highly deshielded.
C-2 (Thiazole)~168Attached to two electronegative heteroatoms (N and S).
C-4 (Thiazole)~155Part of the electron-deficient thiazole ring and attached to the pyridine ring.
C-5 (Thiazole)~125Aromatic carbon on the thiazole ring.
C-2', C-6' (Pyridine)~150Carbons ortho to the pyridine nitrogen are deshielded.
C-3', C-5' (Pyridine)~121Carbons meta to the pyridine nitrogen.
C-4' (Pyridine)~142Carbon attached to the thiazole ring.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, 2D NMR experiments are essential for definitive structural elucidation.[5][6][7][8][9]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A cross-peak between the signals of H-2'/H-6' and H-3'/H-5' would confirm their connectivity in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[10] This experiment would link H-5 to C-5, H-2'/H-6' to C-2'/C-6', and H-3'/H-5' to C-3'/C-5'.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons. For example, the H-5 proton would show a correlation to C-4, and the pyridine protons would show correlations to the carbons of the thiazole ring.

Workflow for Complete Structural Elucidation

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Analysis H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Definitive Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive toolkit for the structural characterization of this compound. By understanding the principles behind chemical shifts, coupling constants, and the application of advanced NMR techniques, researchers can confidently elucidate the structure of this and related heterocyclic compounds, a critical step in the advancement of drug discovery and development.

References

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-429.
  • Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[3][6][11]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 6a. Retrieved from [Link]

  • Gámez, F. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5236–5244.
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 396-429.
  • Gao, Y., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 635–641.
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ChemBK. (n.d.). 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester. Retrieved from [Link]

  • Lei, X., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][3][11][12]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268.

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
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Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the foundational principles, experimental protocols, and expected fragmentation patterns for this molecule. By leveraging established methodologies for similar chemical structures, this guide serves as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization of novel pyridinyl-thiazole derivatives. The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Analytical Imperative for Pyridinyl-Thiazole Carboxylic Acids

The unique chemical architecture of this compound, which incorporates both a pyridine and a thiazole ring system linked to a carboxylic acid moiety, presents a distinct analytical challenge. Thiazole-containing compounds are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry for developing antimicrobial and anti-inflammatory agents.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds, offering unparalleled sensitivity and specificity.[2]

This guide will focus on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the analysis of this target molecule. ESI is a soft ionization technique particularly well-suited for polar, thermally labile molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[3] Tandem mass spectrometry, through collision-induced dissociation (CID), will be explored as a means to generate structurally informative fragment ions, enabling the unambiguous identification of the analyte.[4]

Foundational Principles: Ionization and Fragmentation

The mass spectrometric behavior of this compound is dictated by the chemical properties of its constituent functional groups. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group allows for facile ionization in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is the most likely site of protonation in positive ion mode ESI, forming the [M+H]⁺ species.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group will readily deprotonate in negative ion mode ESI to form the [M-H]⁻ ion.[5]

The choice between positive and negative ion mode will depend on the specific analytical goals, such as sensitivity and the information gleaned from fragmentation patterns.

Collision-induced dissociation (CID) of the precursor ion induces fragmentation at the most energetically labile bonds.[6] For this compound, fragmentation is anticipated to occur at several key locations:

  • Loss of the Carboxylic Acid Group: A characteristic fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da) or the entire COOH radical (45 Da).[7]

  • Cleavage of the Heterocyclic Rings: Both the thiazole and pyridine rings can undergo ring-opening and subsequent fragmentation, yielding characteristic product ions.[8][9] The relative stability of the pyrimidine ring compared to the thiazole ring in similar structures suggests that the thiazole ring may fragment more readily.[9]

Experimental Workflow and Protocols

The following sections detail a step-by-step methodology for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.[10]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (see section 3.2) to a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography is employed to separate the analyte from any impurities and deliver it to the mass spectrometer in a suitable solvent stream.

Table 1: Suggested LC-MS Parameters

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar heterocyclic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5-95% B over 10 minutesA generic gradient suitable for initial method development.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.
Column Temperature 40 °CCan improve peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI)Optimal for polar, non-volatile compounds.[3]
Polarity Positive and NegativeBoth modes should be evaluated for optimal sensitivity and fragmentation.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values; should be optimized for the specific instrument.
Source Temperature 120 °CShould be optimized to ensure efficient desolvation without thermal degradation.[5]
Desolvation Gas Flow 600 L/hrAids in the evaporation of the solvent from the ESI droplets.[3]
Cone Voltage 30 VA key parameter to optimize for maximizing the precursor ion intensity.
Mass Range m/z 50-500Sufficient to cover the expected precursor and fragment ions.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS analysis is performed to induce fragmentation of the isolated precursor ion and generate a characteristic fragmentation spectrum.

Protocol:

  • Precursor Ion Selection: In the MS/MS experiment, the [M+H]⁺ or [M-H]⁻ ion of this compound is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell.[4]

  • Collision Energy Optimization: The collision energy should be ramped (e.g., 10-40 eV) to observe the formation and evolution of fragment ions. This allows for the identification of both low-energy and high-energy fragmentation pathways.

  • Fragment Ion Analysis: The resulting fragment ions are mass-analyzed in the second mass analyzer to generate the MS/MS spectrum.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of related heterocyclic carboxylic acids, the following fragmentation pathways are proposed for this compound.[7][9][11]

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule is expected to have a mass-to-charge ratio (m/z) corresponding to the addition of a proton to the molecular weight of the neutral molecule. The primary fragmentation is anticipated to be the loss of the carboxylic acid group as either water and carbon monoxide or as formic acid. Subsequent fragmentation of the pyridinyl-thiazole core is also expected.

Table 2: Predicted Fragment Ions in Positive Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[M+H - H₂O]⁺H₂ODecarboxylated and dehydrated pyridinyl-thiazole
[M+H]⁺[M+H - CO₂]⁺CO₂Protonated 4-pyridin-4-yl-1,3-thiazole
[M+H]⁺[M+H - HCOOH]⁺HCOOHPyridinyl-thiazole cation
[M+H - CO₂]⁺Pyridine fragmentThiazole ring fragmentProtonated pyridine
[M+H - CO₂]⁺Thiazole fragmentPyridine ring fragmentProtonated thiazole
Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the deprotonated molecule is the precursor ion. The primary fragmentation is expected to be the loss of carbon dioxide.

Table 3: Predicted Fragment Ions in Negative Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M-H]⁻[M-H - CO₂]⁻CO₂Deprotonated 4-pyridin-4-yl-1,3-thiazole
[M-H - CO₂]⁻Pyridine fragmentThiazole ring fragmentDeprotonated pyridine
[M-H - CO₂]⁻Thiazole fragmentPyridine ring fragmentDeprotonated thiazole

Data Visualization

Visual representations of the experimental workflow and proposed fragmentation pathways can aid in understanding the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_ms_ms Tandem MS (MS/MS) cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution filtered Filtered Sample working->filtered Filtration lc LC Separation (C18) filtered->lc esi ESI Source lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 analysis Spectral Interpretation ms2->analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

positive_fragmentation M_H [M+H]⁺ M_H_CO2 [M+H - CO₂]⁺ M_H->M_H_CO2 - CO₂ Py_Th Pyridinyl-Thiazole Cation M_H->Py_Th - HCOOH Py Pyridine Fragment M_H_CO2->Py Th Thiazole Fragment M_H_CO2->Th

Caption: Proposed positive ion mode fragmentation pathway.

negative_fragmentation M_H_neg [M-H]⁻ M_H_neg_CO2 [M-H - CO₂]⁻ M_H_neg->M_H_neg_CO2 - CO₂ Py_neg Pyridine Fragment M_H_neg_CO2->Py_neg Th_neg Thiazole Fragment M_H_neg_CO2->Th_neg Py_Th_neg Pyridinyl-Thiazole Anion

Caption: Proposed negative ion mode fragmentation pathway.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, LC-MS, and MS/MS analysis, researchers can confidently characterize this and structurally related compounds. The proposed fragmentation pathways, grounded in the established principles of mass spectrometry for heterocyclic carboxylic acids, offer a solid foundation for the interpretation of experimental data. As with any analytical method development, empirical optimization of the suggested parameters is encouraged to achieve the best possible results for specific instrumentation and research objectives.

References

  • Kubica, P., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • McMaster, M. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available at: [Link]

  • Chem-Impex (n.d.). Thiazole-2-carboxylic acid. Available at: [Link]

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Mass Spectrometry Research Facility (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • ACS Publications (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Available at: [Link]

  • Wikipedia (n.d.). Collision-induced dissociation. Available at: [Link]

  • YouTube (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Available at: [Link]

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Infrared spectroscopy of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of three distinct functional moieties—a pyridine ring, a thiazole ring, and a carboxylic acid—results in a complex and information-rich vibrational spectrum. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features, a robust experimental protocol for data acquisition, and insights into the structural information that can be derived from IR analysis.

Introduction: The Significance of a Multifunctional Scaffold

This compound belongs to a class of heterocyclic compounds that are pivotal in modern pharmaceutical research. The thiazole ring is a core component in numerous drugs, noted for a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Similarly, the pyridine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other molecular interactions.[3] The combination of these rings with a carboxylic acid group creates a versatile molecule that can serve as a key intermediate in the synthesis of complex, biologically active compounds.[4]

Given its importance, the precise structural characterization of this molecule is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for confirming the presence of key functional groups and probing the molecule's structural integrity. This guide elucidates the principles and practices required to leverage IR spectroscopy for the definitive analysis of this compound.

Molecular Structure and Key Vibrational Moieties

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding the expected absorptions from each moiety is the foundation of spectral interpretation.

Caption: Molecular structure highlighting the three key functional groups.

Interpreting the Infrared Spectrum: A Guided Analysis

The analysis of the IR spectrum is best approached by dissecting it into regions corresponding to the characteristic vibrations of each functional group.

The Carboxylic Acid Signature: Broad and Unmistakable

The carboxylic acid group provides the most dominant and easily identifiable features in the spectrum.[5] In the solid state, these groups typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational frequencies.

  • O-H Stretching: A very broad and intense absorption band is expected between 2500 and 3300 cm⁻¹.[6][7] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimeric form.[8] This band is often so wide that it overlaps with the C-H stretching vibrations.[9]

  • C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated in the region of 1710 to 1760 cm⁻¹.[5] For hydrogen-bonded dimers, this peak is commonly found around 1710 cm⁻¹.[6] Conjugation with the thiazole ring system may lower this frequency by an additional 20-30 cm⁻¹.[5]

  • C-O Stretching and O-H Bending: The spectrum will also feature bands related to C-O stretching, typically found between 1210-1320 cm⁻¹, and out-of-plane O-H bending, which gives rise to a broad absorption around 910-950 cm⁻¹.[8]

cluster_info Consequence for IR Spectrum mol1 C N C S C C(=O)OH Pyridine mol2 Pyridine C(=O)OH C N C S C mol1:cooh->mol2:cooh Strong Intermolecular Hydrogen Bonding info1 • Broadens O-H stretch (ν O-H) info2 • Lowers C=O stretch frequency (ν C=O) info3 • Confirms solid-state structure

Caption: Dimerization of carboxylic acid groups via hydrogen bonding.

The Heterocyclic Core: Pyridine and Thiazole Vibrations

The region below 1600 cm⁻¹, often called the fingerprint region, contains a wealth of information about the pyridine and thiazole ring systems.

  • Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations. These typically appear as a series of bands in the 1400-1600 cm⁻¹ range. The vibrational modes of pyridine are analogous to those of a substituted benzene ring.[10] The specific positions of these bands can be sensitive to substitution and interaction with adjacent functional groups.[11]

  • Thiazole Ring Vibrations: The thiazole ring also has characteristic stretching vibrations (C=N, C=C, C-S) that contribute to the complexity of the fingerprint region. These absorptions are generally found between 1300 and 1600 cm⁻¹. The identification of specific thiazole bands can be challenging due to overlap with pyridine and carboxylic acid absorptions, but their presence is confirmed by the overall pattern of peaks in this region.[12]

C-H Vibrations
  • Aromatic C-H Stretching: The C-H stretching vibrations from both the pyridine and thiazole rings are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations give rise to bands in the 675-900 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.

Summary of Expected IR Absorptions

The following table synthesizes the expected vibrational frequencies for this compound based on established data for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignmentReference
2500 - 3300Strong, Very Broadν(O-H)Carboxylic Acid Dimer[5][6][8]
~3100 - 3000Medium - Weakν(C-H)Aromatic (Pyridine & Thiazole)
~1710Strong, Sharpν(C=O)Carboxylic Acid Dimer, Conjugated[5][6]
~1600 - 1400Medium - Strongν(C=C), ν(C=N)Pyridine & Thiazole Ring Stretching[10][11]
~1320 - 1210Mediumν(C-O)Carboxylic Acid[8][9]
~950 - 910Medium, Broadδ(O-H) out-of-planeCarboxylic Acid Dimer[8]
~900 - 675Medium - Strongδ(C-H) out-of-planeAromatic Bending

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a common and robust technique for solid samples.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

  • This compound sample (solid, finely ground).

  • Spatula.

  • Isopropyl alcohol or other suitable solvent for cleaning.

  • Lint-free wipes.

Step-by-Step Workflow
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the finely ground solid sample onto the center of the ATR crystal.

    • Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.

    • Clean the ATR crystal and press thoroughly with solvent and a wipe, ensuring no sample residue remains for the next measurement.

A 1. Clean ATR Crystal B 2. Collect Background Spectrum (Instrument & Ambient Baseline) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Consistent Pressure (Ensure Good Contact) C->D E 5. Collect Sample Spectrum D->E F 6. Process Data (Background Subtraction, ATR Correction) E->F G 7. Final IR Spectrum Analysis F->G H 8. Clean ATR Crystal G->H

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Conclusion: A Tool for Synthesis and Quality Control

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic broad O-H stretch, the strong carbonyl absorption, and the complex fingerprint of the heterocyclic rings provide a unique spectral signature. This allows researchers to rapidly confirm the successful synthesis of the target molecule, assess its purity, and monitor its transformations in subsequent chemical reactions. For professionals in drug development, this technique is a cornerstone of quality control, ensuring the identity and consistency of key pharmaceutical intermediates.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • MySkinRecipes. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. [Link]

  • Bulletin of the Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

  • National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • RSC Publishing. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. [Link]

  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • The Journal of Chemical Physics. (1942). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (2021). Derivatives from Thiazole Derivative. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • International Journal of Chemical Sciences. Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthy lmethanone Derivatives. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • Wikipedia. Pyridine. [Link]

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A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Development

In the landscape of modern drug discovery and development, the molecular building blocks used to construct active pharmaceutical ingredients (APIs) are of paramount importance. 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is one such critical intermediate, valued for its versatile thiazole ring structure which is a key pharmacophore in numerous therapeutic agents.[1] The presence of impurities—even in trace amounts—can significantly alter the safety, efficacy, and stability of the final drug product.[2] Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.

This guide provides an in-depth, field-proven strategy for the purity analysis of this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, grounding our methodologies in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Molecular Profile and Anticipated Impurity Landscape

A robust analytical strategy begins with understanding the target molecule and its likely synthetic origins. This compound is typically synthesized via a Hantzsch-type thiazole synthesis or related condensation reactions.[3][4]

Likely Impurity Classes:

  • Process-Related Impurities: Unreacted starting materials (e.g., pyridine-4-carbothioamide), intermediates, and by-products from side reactions.[3][5]

  • Degradation Products: Molecules formed due to chemical changes from exposure to light, temperature, or pH variations during synthesis and storage.[6]

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[7][8]

  • Elemental Impurities: Catalysts and environmental contaminants that may be introduced during the manufacturing process.[9][10]

Understanding this impurity landscape is crucial as it dictates the selection of orthogonal analytical techniques required to build a complete and trustworthy purity profile.

The Orthogonal Analytical Workflow: A Multi-faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach employs multiple, orthogonal (different and independent) methods to analyze various aspects of the sample. This ensures that impurities missed by one technique are detected by another. Our strategy integrates several key analyses to create a self-validating system.

Purity_Analysis_Workflow Sample Test Sample: 4-Pyridin-4-yl-1,3-thiazole- 2-carboxylic acid HPLC Primary Analysis: RP-HPLC with UV Detection (Purity Assay & Impurities) Sample->HPLC Assay & Quantitation LCMS Impurity Identification: LC-MS/MS (Mass & Fragmentation) Sample->LCMS Identification NMR Structural Confirmation: ¹H & ¹³C NMR Spectroscopy (Identity & Structure) Sample->NMR Confirmation GCHS Residual Solvents: GC-Headspace (USP <467>) Sample->GCHS Safety ICPMS Elemental Impurities: ICP-MS (USP <232>) Sample->ICPMS Safety Report Comprehensive Purity Profile & Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report GCHS->Report ICPMS->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Assay and Impurity Profiling by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of purity analysis for this type of molecule. It excels at separating the main component from its organic impurities and allows for precise quantification.

Expert Rationale for Method Development
  • Column Choice: A C18 stationary phase is the logical starting point. Its nonpolar nature provides excellent retention for the aromatic rings in the target molecule, while allowing for effective separation based on subtle differences in polarity among impurities.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (like acetonitrile) is ideal. The carboxylic acid and pyridine moieties have pH-dependent ionization. Buffering the mobile phase (e.g., with phosphate or formate at an acidic pH of ~3) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[11]

  • Gradient Elution: A gradient program, where the percentage of the organic solvent is increased over time, is superior to an isocratic method. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted efficiently within a reasonable run time.

  • Detector: A UV detector is chosen due to the strong chromophores (pyridine and thiazole rings) in the molecule, which provide high sensitivity.

Step-by-Step Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: A validated HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Analysis and Data Processing:

    • Inject a blank (diluent), a standard solution of known concentration, and the test sample.

    • Integrate all peaks. Calculate the purity by area percent normalization, excluding the blank peaks.

Method Validation: Ensuring Trustworthiness

The described HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13]

Validation Parameter Acceptance Criteria Rationale
Specificity The main peak is resolved from all impurity peaks (Resolution > 2.0).[14]Ensures the method can accurately measure the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.Confirms a direct relationship between detector response and concentration.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.Proves the method's ability to measure the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections.Demonstrates consistency of results for repeated analyses.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Defines the lowest concentration that can be reliably quantified.

Confirmatory & Identification Techniques

While HPLC quantifies impurities, it does not identify them. For this, we turn to mass spectrometry and NMR.

Impurity Identification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities.[15] By coupling the HPLC separation directly to a mass spectrometer, we can obtain the exact mass of each impurity peak.

Workflow:

  • The HPLC method is adapted for MS-compatible mobile phases (e.g., using formic acid instead of non-volatile phosphate buffers).[16]

  • As each impurity elutes from the column, it is ionized and its mass-to-charge ratio (m/z) is determined, providing the molecular weight.

  • Tandem MS (MS/MS) is then used to fragment the impurity ions, creating a unique fragmentation pattern that acts like a "fingerprint," which helps in deducing the chemical structure.[17][18]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of the main component and can help identify major impurities.[19][20]

  • ¹H NMR: Confirms the presence and connectivity of protons, providing information on the pyridine and thiazole ring systems.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectral data for the synthesized compound must match reference spectra or theoretical predictions to confirm its identity.[4][21]

Analysis of Specific Impurity Classes

Residual Solvents by GC-Headspace

Organic solvents used in the synthesis must be controlled according to their toxicity.[22] The standard method for this is Gas Chromatography (GC) with a headspace autosampler, following the procedures outlined in USP <467>.[7][23] This method is highly effective for separating and quantifying volatile organic compounds.

Elemental Impurities by ICP-MS

Metallic catalysts or contaminants from equipment can be present.[9] These are controlled based on their Permitted Daily Exposure (PDE) as defined in USP <232>.[24][25] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity for detecting trace metals.[10][26]

Data Integration and Final Purity Assignment

The final purity value is not derived from a single measurement. It is a composite assessment that integrates data from all orthogonal techniques. A Certificate of Analysis (CoA) should report:

  • Purity by HPLC: The area percent value of the main peak.

  • Identity: Confirmed by NMR and Mass Spectrometry.

  • Organic Impurities: A list of all specified impurities above the reporting threshold (typically >0.05% as per ICH Q3A).[27]

  • Residual Solvents: Levels of any detected solvents, reported in ppm, with a statement of compliance with USP <467> limits.[28]

  • Elemental Impurities: A statement of compliance with USP <232> limits.

Conclusion

The purity analysis of this compound is a multi-step, scientifically rigorous process. By employing an orthogonal analytical strategy grounded in established regulatory guidelines, we can build a comprehensive and trustworthy purity profile. This approach, which combines the quantitative power of HPLC with the identification capabilities of MS and NMR, and the specific safety tests for residual solvents and metals, ensures that this critical building block meets the high standards required for pharmaceutical development.

References

  • Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Scientific Instruments. Available at: [Link]

  • Abdelhamid, A. O., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Al-Suaily, K., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • USP. (n.d.). <232> Elemental Impurities—Limits. US Pharmacopeia. Available at: [Link]

  • USP. (n.d.). <467> Residual Solvents. USP-NF. Available at: [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Farmacia Journal. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia Journal. Available at: [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • USP. (2019). <467> Residual Solvents. USP-NF. Available at: [Link]

  • Głowacki, R., et al. (2018). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. Available at: [Link]

  • Bouzayani, N., et al. (2023). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC - NIH. Available at: [Link]

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  • Agilent. (n.d.). All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent Technologies. Available at: [Link]

  • USP. (2013). <232> Elemental Impurities—Limits 1. US Pharmacopeia. Available at: [Link]

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  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

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  • Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Available at: [Link]

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The Pyridinyl-Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry, often leading to synergistic or novel pharmacological activities. Among these hybrid structures, pyridinyl-thiazole derivatives have emerged as a particularly versatile and potent class of compounds. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is the second most common in drugs approved by the US FDA, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group.[1] The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, is a key component of natural products like vitamin B1 (thiamine) and is recognized for its broad spectrum of biological activities.[2]

The fusion of these two pharmacophores creates a scaffold with unique electronic and steric properties, enabling interaction with a wide array of biological targets. This guide provides a comprehensive technical overview of the significant biological activities exhibited by pyridinyl-thiazole derivatives, delves into their mechanisms of action, outlines key structure-activity relationships (SAR), and provides validated experimental protocols for their evaluation.

Anticancer and Antiproliferative Activity: Targeting the Hallmarks of Cancer

Pyridinyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects across a wide range of human cancer cell lines, including those from lung, colon, breast, and leukemia.[3][4] Their mechanism of action is often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein and lipid kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[3]

  • Tyrosine Kinase Inhibition: Many pyridinyl-thiazole compounds have been shown to inhibit tyrosine kinases. For instance, molecular docking studies have suggested that some derivatives bind effectively to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various carcinomas.[5]

  • Other Kinase Targets: Beyond EGFR, these compounds have been found to inhibit a range of other kinases crucial for cancer progression, including c-Met kinase (leukemia), CDK1 (melanoma), PI3Kα (colon cancer), and B-Raf.[3][6][7] The marketed drugs dasatinib (a BCR-ABL kinase inhibitor) and dabrafenib (a B-Raf inhibitor) notably contain a thiazole core, highlighting the scaffold's success in this area.[3]

Below is a simplified representation of a kinase inhibition pathway, a common target for pyridinyl-thiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates GF Growth Factor GF->Receptor PT_Deriv Pyridinyl-Thiazole Derivative PT_Deriv->Receptor Inhibits RAF RAF PT_Deriv->RAF Inhibits PT_Deriv->PI3K Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival, Angiogenesis ERK->Prolif AKT AKT PI3K->AKT AKT->Prolif

Caption: Kinase signaling cascade and points of inhibition by pyridinyl-thiazole derivatives.

Induction of Apoptosis

Several studies have confirmed that pyridinyl-thiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analyses have shown that treatment with these compounds leads to an increase in the apoptotic cell population.[8] This is often accompanied by changes in mitochondrial membrane potential and the activation of key executioner enzymes like caspase-3, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis.[8][9]

Quantitative Data on Anticancer Activity

The antiproliferative potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Thiadiazole-Pyridine Hybrid (4h)HTC-116 (Colon)2.03 ± 0.72[5]
1,3,4-Thiadiazole-Pyridine Hybrid (4h)HepG-2 (Liver)2.17 ± 0.83[5]
Pyridine-Thiazole Hybrid (Compound 3)HL-60 (Leukemia)0.57[3][4]
B-RafV600E Kinase Inhibitor (Compound 40)WM266.4 (Melanoma)1.24 - 17.1[7]
Pyridinyl-Thiazole Hydrazone (2m)A549 (Lung)> Cisplatin[8]

Antimicrobial Activity: A Broad-Spectrum Defense

The pyridinyl-thiazole scaffold is a privileged structure in the development of new antimicrobial agents, demonstrating activity against a wide range of pathogenic bacteria and fungi.[2][10][11] This is particularly crucial in an era of growing antimicrobial resistance.

Antibacterial and Antifungal Efficacy

These derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans.[10][12] The antimicrobial activity is often dependent on the specific substitutions on the core scaffold, with some derivatives showing potency comparable to or exceeding that of standard drugs like ketoconazole and fluconazole.[13]

Mechanism of Action

While not always fully elucidated, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and the ability to induce DNA cleavage.[12][14] The combination of the pyridine and thiazole rings appears to facilitate interactions with microbial targets that may not be effectively engaged by either heterocycle alone.

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/ExampleMicroorganismMIC (µg/mL)Reference
Pyridinyl-Thiazole Triazole DerivativesGram-positive bacteria< 3.09 - 500[15][16]
4-Pyridine Thiazole Hybrid (4c)S. aureus, B. cereus0.02 mM[12]

Below is a standard workflow for screening compounds for antimicrobial activity.

G start Synthesized Pyridinyl-Thiazole Derivatives prepare_stock Prepare Stock Solutions (e.g., in DMSO) start->prepare_stock serial_dilute Perform 2-Fold Serial Dilution of Compounds prepare_stock->serial_dilute prepare_plates Prepare 96-Well Plates with Broth Medium prepare_plates->serial_dilute inoculate Inoculate with Standardized Microbial Suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Neuroprotective Potential

Beyond infectious diseases and cancer, pyridinyl-thiazole derivatives have shown promise in modulating biological pathways associated with inflammation and neurodegeneration.

Anti-inflammatory Activity

Certain thiazolo[4,5-b]pyridine derivatives have exhibited pronounced anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema test.[17] Some compounds have shown efficacy exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[17] A common in vitro method to screen for this activity is the bovine serum albumin denaturation assay, which measures a compound's ability to prevent protein denaturation, a hallmark of inflammation.[18] Some pyridine- and thiazole-based hydrazides showed inhibitory activity with IC₅₀ values ranging from 46.29 to 100.60 μg/mL in this assay.[18]

Neuroprotective Effects

The roles of these derivatives in the central nervous system are also an emerging area of interest. Thiazole-containing compounds have been investigated as potential neuroprotective agents for conditions like Parkinson's and Alzheimer's disease.[19][20] Mechanisms of action include the modulation of AMPA receptors to prevent excitotoxicity and antagonism of the adenosine A3 receptor, which is implicated in both neuroprotection and neurodegeneration.[20][21] For instance, the FDA-approved drug Riluzole, used for amyotrophic lateral sclerosis (ALS), contains a thiazole moiety and possesses neuroprotective properties.[20]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. For pyridinyl-thiazole derivatives, several key SAR trends have been observed:

  • Substitution on the Pyridine Ring: The position of linkage to the thiazole ring (e.g., 2-, 3-, or 4-pyridyl) can significantly influence activity. Derivatives with a 3-pyridyl moiety have shown particularly high antibacterial activity, while those with a 4-pyridyl group have demonstrated notable antioxidant properties.[15][16]

  • Substituents on the Thiazole Ring: The nature of the substituent at the 4-position of the thiazole ring has a major impact on cytotoxicity. For example, incorporating 2,5-dimethoxyphenyl or 4,4'-biphenyl groups can enhance anticancer activity.[8]

  • Linker Groups: The spacer connecting the two heterocyclic rings can modulate activity. A hydrazone linker, for instance, appears to be beneficial for cytotoxicity against lung cancer cells compared to a direct linkage.[8]

  • Functional Groups: The presence and position of specific functional groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may sometimes decrease it.[1]

G cluster_SAR Structure-Activity Relationship Hotspots Core R1 R1 (on Pyridine): - Position (2, 3, or 4) is critical. - Affects antibacterial vs. antioxidant selectivity. R1->p_R1 Influences Selectivity R2 R2 (on Thiazole): - Bulky aromatic groups can enhance anticancer activity. - Modulates target specificity. R2->p_R2 Impacts Cytotoxicity Linker Linker: - Can be direct bond, hydrazone, acetamide, etc. - Influences flexibility and binding orientation. Linker->p_Linker Modulates Potency

Caption: Key structural features influencing the biological activity of pyridinyl-thiazoles.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for core assays used to evaluate pyridinyl-thiazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of a compound on cancer cell viability. The causality is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-thiazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay screens for anti-inflammatory properties by measuring a compound's ability to inhibit heat-induced protein denaturation, a process analogous to protein denaturation in inflammatory responses.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations (e.g., 50-500 µg/mL). A control group using 2 mL of distilled water instead of the compound is also prepared.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the samples to a water bath and heat at 70°C for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Use Diclofenac Sodium as a reference standard. Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The pyridinyl-thiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive body of research highlights its significant potential in oncology, infectious diseases, and the treatment of inflammatory and neurological disorders. The ability to systematically modify the core structure at multiple positions allows for the fine-tuning of activity and selectivity, making it an attractive target for lead optimization campaigns.

Future research should focus on elucidating the precise molecular targets for compounds with promising activity but unknown mechanisms. The application of advanced techniques such as chemoproteomics for target identification, computational modeling for predicting binding modes, and high-throughput screening of more diverse chemical libraries will undoubtedly accelerate the translation of these promising derivatives from the laboratory to the clinic. The development of derivatives with improved pharmacokinetic and safety profiles will be the final, critical step in harnessing the full therapeutic potential of this privileged chemical scaffold.

References

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Methodological & Application

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridyl-Thiazole Scaffolds in Oncology

The convergence of pyridine and thiazole moieties into a singular molecular framework has given rise to a class of heterocyclic compounds with significant therapeutic promise, particularly in the realm of oncology.[1][2][3] The thiazole ring is a core component of several clinically approved anticancer agents, and its derivatives are known to exhibit a wide range of pharmacological activities.[3] When hybridized with a pyridine ring, the resulting scaffold presents a unique electronic and structural architecture that can facilitate interactions with various biological targets implicated in cancer progression.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro anticancer activity of a specific pyridyl-thiazole derivative: 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid . While this specific molecule is a novel investigational compound, the protocols outlined herein are based on established, robust assays and are informed by findings from structurally related compounds that have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][3][5]

The rationale for investigating this compound stems from the demonstrated ability of similar pyridine-thiazole hybrids to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[6][7][8] Studies on analogous compounds suggest that potential molecular targets may include key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4] Therefore, a systematic evaluation of this compound is warranted to elucidate its therapeutic potential.

These application notes are designed to be a practical, hands-on guide, explaining not just the procedural steps but also the underlying scientific principles and the causality behind experimental choices.

Section 1: Preliminary Assessment of Cytotoxicity

The initial evaluation of any potential anticancer compound involves determining its cytotoxic effects on cancer cells. This is typically achieved by measuring cell viability and proliferation after exposure to the compound. Two widely accepted and robust methods for this are the MTT and SRB assays.

Principle of Cytotoxicity Assays

Cytotoxicity assays are foundational in preclinical drug development for quantifying the toxic effects of a compound on cells.[1] These assays measure dose-dependent toxicity and help in the initial screening and selection of promising drug candidates.[1]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., A549, MCF-7) cell_seeding 2. Seed cells into 96-well plates at optimal density cell_culture->cell_seeding incubation_24h 3. Incubate for 24h to allow attachment cell_seeding->incubation_24h compound_prep 4. Prepare serial dilutions of This compound add_compound 5. Treat cells with compound (include vehicle control & positive control) compound_prep->add_compound incubation_48h 6. Incubate for 48-72h add_compound->incubation_48h add_compound->incubation_48h assay_choice 7. Perform either MTT or SRB assay incubation_48h->assay_choice mtt_assay 8a. Add MTT reagent, incubate, solubilize formazan assay_choice->mtt_assay MTT srb_assay 8b. Fix cells with TCA, stain with SRB, solubilize dye assay_choice->srb_assay SRB read_absorbance 9. Read absorbance on a microplate reader mtt_assay->read_absorbance srb_assay->read_absorbance calculate_viability 10. Calculate % cell viability read_absorbance->calculate_viability plot_curve 11. Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.

Materials:

  • As per MTT assay, with the following substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water and air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Read the absorbance at 510 nm.

Data Analysis and Interpretation

For both assays, calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % viability against the compound concentration (logarithmic scale) to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this curve using non-linear regression analysis.

Table 1: Example Cytotoxicity Data for Pyridyl-Thiazole Analogs

Cell LineCompoundIC50 (µM)Reference
A549 (Lung)Thiazole-Pyridine Hybrid8-15 nM[2]
MCF-7 (Breast)Thiazole-Pyridine Hybrid8-15 nM[2]
HCT-116 (Colon)1,3,4-Thiadiazole-Pyridine2.03 ± 0.72[1]
HepG2 (Liver)1,3,4-Thiadiazole-Pyridine2.17 ± 0.83[1]

Note: The data presented are for structurally similar compounds and serve as a reference for expected potency.

A low IC50 value indicates high cytotoxic potency. It is also crucial to assess the selectivity of the compound by testing its cytotoxicity on a non-cancerous cell line (e.g., normal human keratinocytes). A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for a potential anticancer drug.[2]

Section 2: Mechanistic Studies - Unraveling the Mode of Action

Once cytotoxicity is established, the next critical step is to investigate the mechanism by which this compound induces cell death. The two primary mechanisms of interest are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Workflow: Apoptosis Assay

G cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry seed_cells 1. Seed cells in 6-well plates treat_cells 2. Treat with IC50 concentration of compound for 24-48h seed_cells->treat_cells collect_supernatant 3. Collect supernatant (floating cells) trypsinize 4. Trypsinize adherent cells collect_supernatant->trypsinize combine_wash 5. Combine and wash cells with PBS trypsinize->combine_wash resuspend 6. Resuspend in Annexin V binding buffer combine_wash->resuspend add_stains 7. Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubate_dark 8. Incubate for 15 min in the dark add_stains->incubate_dark acquire_data 9. Analyze by flow cytometry incubate_dark->acquire_data quantify 10. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic acquire_data->quantify

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvesting: Collect both floating and adherent cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the cells immediately by flow cytometry.

Interpretation of Results: The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V protocol.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Interpretation of Results: The flow cytometry data is displayed as a histogram of DNA content.

  • G0/G1 phase: Cells with 2N DNA content.

  • S phase: Cells with DNA content between 2N and 4N.

  • G2/M phase: Cells with 4N DNA content.

An accumulation of cells in a specific phase of the cell cycle in the treated sample compared to the control suggests that the compound induces cell cycle arrest at that phase. For example, an increase in the G2/M peak indicates a G2/M phase arrest.

Section 3: Potential Signaling Pathways

Based on studies of related pyridyl-thiazole and thiazolidinone compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.[6][8] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

G cluster_cell Cancer Cell compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->bax Inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway induced by this compound.

This proposed pathway suggests that the compound may increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[6] Further experiments, such as Western blotting for these key proteins, would be required to validate this hypothesis.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity and elucidating its mechanism of action through apoptosis and cell cycle analysis, researchers can gain crucial insights into its therapeutic potential. The findings from these studies will be instrumental in guiding further preclinical development and validating the promise of the pyridyl-thiazole scaffold in oncology research.

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. RSC Advances. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. PubMed. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][5][6]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Pyridinyl-Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of pyridinyl-thiazole carboxylic acids. This class of heterocyclic compounds has garnered interest due to its structural similarity to known anti-inflammatory agents and its potential for multifaceted mechanisms of action.[1][2] We present the scientific rationale, detailed step-by-step protocols, and data interpretation guidelines for a tiered screening approach, encompassing initial synthesis, in vitro enzymatic and cell-based assays, and a confirmatory in vivo model. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of Pyridinyl-Thiazole Scaffolds

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and cancer.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[4] However, their long-term use is associated with significant side effects. This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.

The hybridization of pyridine and thiazole rings into a single molecular scaffold is a promising strategy in medicinal chemistry.[5][6] Both pyridine and thiazole moieties are present in numerous pharmacologically active compounds, and their combination can lead to synergistic effects and novel mechanisms of action.[1][7] Specifically, pyridinyl-thiazole carboxylic acid derivatives are being investigated for their potential to dually inhibit both COX and 5-lipoxygenase (5-LOX) enzymes, key players in the arachidonic acid cascade responsible for producing pro-inflammatory mediators.[4][8][9] This guide outlines a systematic approach to validate the anti-inflammatory potential of this promising compound class.

Proposed Mechanism of Action: Dual Inhibition Pathway

The primary hypothesis for the anti-inflammatory action of pyridinyl-thiazole carboxylic acids is the dual inhibition of COX-2 and 5-LOX. Additionally, these compounds may interfere with pro-inflammatory signaling cascades within immune cells, such as the NF-κB pathway, which is activated by stimuli like lipopolysaccharide (LPS).[10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_lox LOX Pathway cluster_stimulus External Stimulus cluster_signaling Intracellular Signaling cluster_output Inflammatory Output Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Stimulus (e.g., Injury) AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (PGs) (e.g., PGE2) COX2->PGs Inflammation Inflammation PGs->Inflammation LTs Leukotrienes (LTs) (e.g., LTB4) LOX5->LTs LTs->Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene COX2_gene COX-2 Gene Transcription NFkB->COX2_gene Cytokine_gene Cytokine Gene Transcription (TNF-α, IL-6) NFkB->Cytokine_gene NO Nitric Oxide (NO) iNOS_gene->NO COX2_gene->COX2 Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines NO->Inflammation Cytokines->Inflammation Test_Compound Pyridinyl-Thiazole Carboxylic Acid Test_Compound->COX2 Inhibition Test_Compound->LOX5 Inhibition Test_Compound->NFkB Possible Inhibition

Caption: Proposed anti-inflammatory mechanisms of pyridinyl-thiazole carboxylic acids.

Experimental Screening Workflow

A tiered approach is recommended to efficiently screen compounds. The workflow progresses from simple, direct target engagement assays to more complex cellular and whole-organism models. This ensures that resources are focused on the most promising candidates.

G start Start: Candidate Pyridinyl-Thiazole Carboxylic Acid synthesis Step 1: Chemical Synthesis & Characterization start->synthesis invitro Step 2: In Vitro Screening synthesis->invitro cox_lox Dual COX/5-LOX Enzyme Inhibition Assay invitro->cox_lox Direct Target macrophage LPS-Stimulated Macrophage Assay (NO, Cytokine Levels) invitro->macrophage Cellular Effect data_analysis_1 Analyze IC50 & Cytokine Data cox_lox->data_analysis_1 macrophage->data_analysis_1 decision_1 Active Compound? data_analysis_1->decision_1 invivo Step 3: In Vivo Confirmation (Carrageenan-Induced Paw Edema) decision_1->invivo Yes stop Inactive: Re-design or Stop decision_1->stop No data_analysis_2 Analyze Edema Reduction invivo->data_analysis_2 decision_2 Efficacious In Vivo? data_analysis_2->decision_2 lead_dev Lead Compound for Further Development decision_2->lead_dev Yes decision_2->stop No

Sources

Introduction: The Significance of the 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic Acid Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Characterization of Metal Complexes with 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive application note and protocol guide for the study of metal complexes involving the versatile ligand, this compound. As a multidentate ligand, it offers a rich platform for creating novel coordination compounds with significant potential in medicinal chemistry, catalysis, and materials science. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.

The convergence of different heterocyclic moieties within a single molecular scaffold is a powerful strategy in modern chemistry. The ligand this compound (pytzc) is an exemplary case. Its structure is a deliberate amalgamation of three key functional groups, each contributing unique properties for metal coordination and potential biological activity.

  • The Thiazole Ring: Thiazole and its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The ring system contains both a soft donor (sulfur) and a hard donor (nitrogen), allowing it to coordinate with a variety of metal ions.[3]

  • The Pyridine Ring: The pyridine nitrogen acts as a strong coordination site, frequently utilized in the construction of stable metal-organic frameworks (MOFs) and discrete molecular complexes.

  • The Carboxylic Acid Group: This functional group is a cornerstone of coordination chemistry. Upon deprotonation to carboxylate, it can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion, enabling the formation of polynuclear clusters and high-dimensionality coordination polymers.[4]

The strategic combination of these groups in pytzc creates a versatile chelating agent capable of forming stable complexes with enhanced therapeutic potential or novel material properties.[2][5] The formation of a metal complex can significantly augment the biological efficacy of the organic ligand, a well-established principle in medicinal inorganic chemistry.[6]

Synthesis of the Ligand: A Foundational Protocol

A reliable synthesis of the pytzc ligand is the prerequisite for any subsequent complexation studies. The most common and effective route is a variation of the Hantzsch thiazole synthesis. The following protocol provides a robust method for its preparation.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[7]

Materials:

  • Thioisonicotinamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thioisonicotinamide (1.0 eq) in 100 mL of absolute ethanol.

  • Addition of Reagent: To this stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise over 15 minutes. Causality: This slow addition helps to control the initial exothermic reaction and prevent the formation of side products.

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the intramolecular cyclization to form the thiazole ring.

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a 2M aqueous solution of NaOH (3.0 eq) and stir at 50°C for 2 hours. Causality: This step saponifies the ethyl ester to the corresponding carboxylate salt.

  • Precipitation: Cool the solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 2M HCl. A precipitate will form. Causality: Protonation of the carboxylate salt renders the product insoluble in the aqueous ethanol mixture, allowing for its isolation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a solid.

G cluster_0 Ligand Synthesis Workflow Thioisonicotinamide Thioisonicotinamide Reflux Reflux in Ethanol (Cyclization) Thioisonicotinamide->Reflux EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Reflux Ester Intermediate Ethyl Ester Reflux->Ester Hydrolysis NaOH Hydrolysis Ester->Hydrolysis Acidification HCl Acidification Hydrolysis->Acidification Product 4-Pyridin-4-yl-1,3-thiazole- 2-carboxylic acid (pytzc) Acidification->Product G cluster_1 Potential Coordination Modes of pytzc cluster_chelate Bidentate Chelation cluster_bridge Bridging Ligand pytzc Ligand M1 M Ligand->M1 N(thiazole), O(carboxylate) Ligand->M1 N(pyridine), N(thiazole) M2 M Ligand->M2 N(pyridine) M3 M' Ligand->M3 O(carboxylate)

Caption: Common coordination modes for the pytzc ligand.

Protocols for Metal Complex Synthesis

The choice of synthetic methodology dictates whether a discrete molecular complex or an extended coordination polymer is formed.

Protocol 4.1: Synthesis of a Discrete Mononuclear Complex, e.g., [Cu(pytzc)₂(H₂O)₂]

This protocol utilizes standard reflux conditions suitable for forming simple coordination compounds.

Materials:

  • This compound (pytzc) (2.0 eq)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)

  • Methanol/Water (4:1 v/v) solvent mixture

Procedure:

  • Ligand Solution: Dissolve pytzc (2.0 mmol) in 80 mL of methanol in a 250 mL round-bottom flask. Gently heat if necessary to achieve full dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (1.0 mmol) in 20 mL of deionized water.

  • Reaction: Add the aqueous metal salt solution dropwise to the stirring methanolic ligand solution. A color change should be observed immediately.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux for 3 hours. Causality: Refluxing provides the thermal energy to overcome kinetic barriers to ligand exchange and complex formation, ensuring the thermodynamic product is favored.

  • Crystallization: After reflux, reduce the volume of the solvent by about half using a rotary evaporator. Allow the resulting solution to cool slowly to room temperature. Slow evaporation over several days may yield single crystals suitable for X-ray diffraction.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of the methanol/water solvent mixture, and air dry.

Protocol 4.2: Synthesis of a Coordination Polymer via Hydrothermal Method

Hydrothermal synthesis is a powerful technique for growing high-quality crystals of extended networks like MOFs. [8] Materials:

  • This compound (pytzc) (1.0 eq)

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Preparation: In a 23 mL Teflon-lined stainless steel autoclave, combine pytzc (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), 5 mL of DMF, and 5 mL of water.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure homogeneity. Causality: A homogeneous starting mixture is crucial for promoting uniform crystal nucleation and growth.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the vessel to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool slowly to room temperature over 24 hours. Causality: The high temperature and pressure of the solvothermal environment increase the solubility of the reactants, facilitating the slow crystal growth necessary for well-ordered frameworks. Slow cooling prevents rapid precipitation and promotes the formation of larger, higher-quality crystals.

  • Isolation: Carefully open the autoclave. Collect the crystals by decanting the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

Essential Characterization Techniques

A multi-technique approach is required to unambiguously determine the structure and properties of the synthesized complexes.

Workflow for Characterization

G cluster_2 Characterization Workflow Synthesis Synthesized Complex IR FT-IR Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis TGA Thermal Analysis (TGA/DSC) Synthesis->TGA SCXRD Single-Crystal X-ray Diffraction Synthesis->SCXRD Structure Definitive Structure & Properties IR->Structure UVVis->Structure TGA->Structure SCXRD->Structure

Caption: A typical workflow for characterizing newly synthesized metal complexes.

Infrared (IR) Spectroscopy
  • Protocol: Prepare a KBr pellet by grinding ~1 mg of the complex with ~100 mg of dry KBr powder and pressing it into a transparent disk. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Coordination of the pytzc ligand to a metal center is confirmed by observing specific shifts in the vibrational frequencies. The most informative regions are:

    • Carboxylate Stretch: The strong C=O stretch of the free ligand's carboxylic acid (~1700-1730 cm⁻¹) disappears upon deprotonation. It is replaced by two new bands: the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate group, typically around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The separation between these two bands (Δν) can indicate the coordination mode (monodentate, bidentate, bridging). [9] * Pyridine/Thiazole C=N Stretch: The C=N stretching vibrations within the heterocyclic rings (~1580-1620 cm⁻¹) often shift to higher frequencies upon coordination due to the donation of electron density to the metal.

    • Metal-Ligand Bonds: The formation of new, weak bands in the far-IR region (below 500 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. [10]

      Compound/Complex ν(C=O) / ν_as(COO⁻) (cm⁻¹) ν_s(COO⁻) (cm⁻¹) Δν (cm⁻¹) ν(C=N) (cm⁻¹) ν(M-N/M-O) (cm⁻¹)
      pytzc Ligand ~1715 - - ~1605 -
      [Co(pytzc)₂] ~1590 ~1410 ~180 ~1615 ~455, ~420
      [Ni(pytzc)₂] ~1595 ~1412 ~183 ~1618 ~460, ~425
      [Cu(pytzc)₂] ~1605 ~1405 ~200 ~1620 ~470, ~430
      [Zn(pytzc)₂] ~1585 ~1415 ~170 ~1612 ~450, ~415

      Table 1: Representative IR data showing shifts upon complexation.

UV-Visible (UV-Vis) Spectroscopy
  • Protocol: Dissolve a small amount of the complex in a suitable solvent (e.g., DMF or DMSO) to prepare a dilute solution (~10⁻⁵ M). Record the absorption spectrum, typically from 200 to 800 nm.

  • Interpretation: UV-Vis spectra provide insights into the electronic structure of the complexes.

    • Intra-ligand Transitions: Intense absorption bands in the UV region (typically < 350 nm) are assigned to π→π* and n→π* electronic transitions within the aromatic rings of the pytzc ligand. These bands may exhibit a slight red or blue shift (bathochromic or hypsochromic shift) upon coordination. [11] * Charge Transfer Bands: For transition metal complexes, new, often intense bands may appear at the lower energy end of the UV or the higher energy end of the visible region. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. [12] * d-d Transitions: For complexes with d-electron-containing metals (e.g., Co(II), Ni(II), Cu(II)), weak, broad absorption bands in the visible region (400-800 nm) are characteristic of d-d electronic transitions. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal ion. [13]For example, an octahedral Cu(II) complex typically shows one broad band, while an octahedral Ni(II) complex shows multiple bands. [10][12]

      Complex λ_max (nm) (Assignment) Inferred Geometry
      [Co(pytzc)₂] ~280 (π→π), ~340 (n→π), ~490 (d-d), ~550 (d-d) Octahedral
      [Ni(pytzc)₂] ~282 (π→π), ~345 (n→π), ~410 (d-d), ~650 (d-d) Octahedral
      [Cu(pytzc)₂] ~278 (π→π), ~350 (n→π), ~420 (LMCT), ~680 (d-d) Distorted Octahedral
      [Zn(pytzc)₂] ~285 (π→π), ~348 (n→π) Tetrahedral/Octahedral (d-d silent)

      Table 2: Representative UV-Vis data for pytzc complexes in DMF.

Thermal Analysis (TGA/DSC)
  • Protocol: Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum crucible. Heat the sample under a controlled atmosphere (e.g., N₂ or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-800 °C). [14]* Interpretation:

    • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. The TGA curve can reveal:

      • Dehydration/Desolvation: An initial weight loss at lower temperatures (< 200 °C) typically corresponds to the loss of lattice or coordinated solvent molecules. [15] * Thermal Stability: The onset temperature of major decomposition indicates the thermal stability of the complex.

      • Composition: The residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide, which can be used to confirm the metal content of the complex.

    • Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. The DSC curve identifies:

      • Endothermic Events: Peaks corresponding to melting, dehydration, or decomposition.

      • Exothermic Events: Peaks corresponding to crystallization or oxidative decomposition.

        Complex Temperature Range (°C) Mass Loss (%) Assignment
        [Cu(pytzc)₂(H₂O)₂] 80 - 150 ~6.5% Loss of 2 coordinated H₂O molecules
        > 280 > 70% Decomposition of organic ligand

        Table 3: Example TGA data for a hydrated copper complex.

Single-Crystal X-ray Diffraction (SCXRD)
  • Protocol: A suitable single crystal is carefully selected and mounted on a goniometer. The crystal is cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. [16]* Interpretation: SCXRD is the most powerful technique for structural elucidation. It provides a precise 3D map of the electron density within the crystal, allowing for the unambiguous determination of:

    • Molecular Structure: Exact bond lengths, bond angles, and torsion angles.

    • Coordination Environment: The coordination number and geometry (e.g., octahedral, square-planar) of the metal ion.

    • Supramolecular Structure: How the individual complex units are arranged in the crystal lattice through interactions like hydrogen bonding or π-π stacking. [8]

Potential Applications in Drug Development

The pytzc ligand and its metal complexes are promising candidates for therapeutic applications. The thiazole moiety is a known pharmacophore, and metal coordination can enhance this activity. [1][2]Potential areas of investigation include:

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity towards cancer cell lines, often through mechanisms involving DNA binding/cleavage or the generation of reactive oxygen species (ROS). [4][6]* Antimicrobial Agents: The chelation of a metal ion can enhance the lipophilicity of a drug, facilitating its transport across microbial cell membranes and increasing its efficacy.

  • Antiviral Agents: Thiazole derivatives have been investigated as inhibitors of viral enzymes, a property that could be modulated by metal coordination. [17] Evaluation of these properties would involve standard biological assays, such as MTT/MTS assays for cytotoxicity, minimum inhibitory concentration (MIC) assays for antimicrobial activity, and specific enzyme inhibition assays.

References

  • El‐Boraey, H. A., Abdel‐Rahman, R. M., Atia, E. M., & EL‐Gammal, O. A. (2022). Synthesis, spectral and thermal studies of new Schiff base copper (II) complexes with their biological effect on Entomopathogenic nematodes. Vietnam Journal of Chemistry, 60(2), 140-156. [Link]

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Application Notes and Protocols for Pyridinyl-Thiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinyl-Thiazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyridinyl-thiazole scaffold is a quintessential example of such a motif. This heterocyclic system, which conjugates the electron-deficient pyridine ring with the electron-rich thiazole ring, creates a unique electronic and steric environment conducive to diverse molecular interactions. This versatility has rendered it a cornerstone in the design of therapeutics targeting a wide array of diseases.

The thiazole ring itself is a component of numerous clinically approved drugs, including the antiviral Ritonavir and the antibiotic Sulfathiazole, while the pyridine moiety is central to vitamins like niacin (B3) and pyridoxine (B6).[1] The fusion of these two heterocycles into a single scaffold has unlocked a vast chemical space for drug discovery, leading to the development of agents with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] Notably, the pyridinyl-thiazole core is a key feature in blockbuster drugs like Dasatinib, a kinase inhibitor used in cancer therapy.[5]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of pyridinyl-thiazoles, detailing the causality behind their mechanisms of action, presenting field-proven experimental protocols for their synthesis and evaluation, and summarizing key biological data to guide future discovery efforts.

Application in Oncology: Targeting Uncontrolled Cell Proliferation

The pyridinyl-thiazole scaffold has demonstrated profound efficacy in the development of anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth and survival.

Core Mechanisms of Antitumor Activity

The antitumor effects of pyridinyl-thiazole derivatives are multifaceted, often involving the modulation of several critical cellular pathways:

  • Protein Kinase Inhibition: This is the most prominent mechanism. The scaffold serves as an excellent ATP-competitive hinge-binding motif for numerous kinases. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades essential for cancer cell proliferation, survival, and metastasis. Key kinase targets include:

    • Checkpoint Kinase 1 (Chk1): Pyridyl aminothiazoles have been identified as a novel class of potent, ATP-competitive Chk1 inhibitors with low picomolar potency and long residence times on the enzyme.[6]

    • B-RAF Kinase: Thiazole derivatives have shown exceptional inhibitory effects against the B-RAFV600E mutant kinase, a common driver in melanoma.[7]

    • p38 MAP Kinase: Pyridinyl-triazoles, analogous to pyridinyl-imidazoles, are effective inhibitors of p38 MAP kinase, a key enzyme in inflammatory and cellular stress responses often dysregulated in cancer.[8]

    • BCR-ABL Kinase: The approved drug Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia.[5]

  • Induction of Apoptosis: Many pyridinyl-thiazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. Mechanistic studies have confirmed that these molecules can decrease the mitochondrial membrane potential and activate key executioner enzymes like caspase-3, channeling cancer cells toward self-destruction.[9][10]

  • Enzyme Inhibition (e.g., MMP-9): Certain derivatives have been found to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis by degrading the extracellular matrix.[9][11]

  • Induction of Genetic Instability: Some novel pyridine-thiazole hybrids may induce genetic instability in tumor cells, a mechanism potentially linked to the inhibition of DNA repair enzymes like PARP.[5]

Visualization: Kinase Inhibition Workflow

The following diagram illustrates the general principle of ATP-competitive kinase inhibition by a pyridinyl-thiazole derivative.

G cluster_0 ATP-Binding Pocket of Kinase cluster_1 Inhibition Pathway ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds Substrate Protein Substrate Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->Phosphorylated_Substrate No_Phosphorylation No Phosphorylation (Proliferation Blocked) Substrate->No_Phosphorylation Kinase_Active->Substrate Phosphorylates Kinase_Inactive Inactive Kinase Kinase_Active->Kinase_Inactive Inhibitor Pyridinyl-Thiazole Inhibitor Inhibitor->Kinase_Active Competes with ATP & Binds Kinase_Inactive->Substrate Cannot Bind/ Phosphorylate

Caption: ATP-competitive inhibition of a protein kinase by a pyridinyl-thiazole compound.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyridinyl-thiazole compounds against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Compound 3 HL-60 (Leukemia)Cytotoxicity0.57[5][12]
Compound 4 NCI-H460 (Lung)CytotoxicityGrowth Inhibition >50%[5]
Compound 2f A549 (Lung)CytotoxicityMore potent than Cisplatin[9]
Compound 2m A549 (Lung)CytotoxicityMore potent than Cisplatin[9]
Compound 7 MCF-7 (Breast)Cytotoxicity8.76[1]
Compound 10 HepG2 (Liver)Cytotoxicity5.36[1]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic potential of pyridinyl-thiazole derivatives against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO, stock solution 10 mM)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the pyridinyl-thiazole test compounds in complete medium from the 10 mM DMSO stock. A typical final concentration range is 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%. b. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only). c. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank control from all other readings.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Plot the % Viability against the log of the compound concentration. c. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Application as Anti-inflammatory Agents

Inflammation is a biological response implicated in numerous diseases, from arthritis to cancer.[3][13] Pyridinyl-thiazole derivatives have emerged as promising anti-inflammatory agents, largely due to their ability to inhibit key enzymes in the inflammatory cascade.

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many pyridinyl-thiazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[13] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking the active site of these enzymes, pyridinyl-thiazole derivatives can effectively reduce the production of prostaglandins, mirroring the action of many nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Molecular docking studies have further validated that these compounds can fit well within the COX active site, revealing their inhibitory potential.[13][14]

Data Summary: In Vitro Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of synthesized pyridine- and thiazole-based hydrazides, as measured by the inhibition of bovine serum albumin (BSA) denaturation.

Compound IDIn Vitro Anti-inflammatory Activity (IC₅₀ µg/mL)Reference
5g 46.29[13][14]
5j 50.11[13]
5l 100.60[13][14]
Diclofenac Sodium (Standard) 30.24[13]
Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)

Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA). The turbidity of the solution upon heating is proportional to the amount of denatured protein. An effective anti-inflammatory agent will prevent this denaturation.

Materials:

  • Bovine Serum Albumin (BSA), 0.2% w/v solution in Tris buffer saline (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Diclofenac sodium (as a positive control)

  • Tris buffer saline (pH 6.8)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: a. Prepare test solutions of varying concentrations (e.g., 10 to 500 µg/mL) by dissolving the pyridinyl-thiazole compounds in a minimal amount of DMSO and diluting with Tris buffer. b. In separate test tubes, mix 0.5 mL of the 0.2% BSA solution with 0.5 mL of the test/standard solution. c. Prepare a control tube containing 0.5 mL of BSA solution and 0.5 mL of the vehicle (Tris buffer with the same amount of DMSO as the test solutions).

  • Incubation: a. Incubate all tubes at 37°C for 20 minutes. b. After 20 minutes, induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement: a. Cool the tubes to room temperature. b. Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Data Analysis: a. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance_Control - Absorbance_Test) / Absorbance_Control) * 100 b. Plot the % Inhibition against the compound concentration to determine the IC₅₀ value.

Application in Neurodegenerative Diseases

The treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease represents a significant unmet medical need.[4] The pyridinyl-thiazole scaffold is being actively investigated in this area due to its ability to modulate key neurological targets.[11][15]

Mechanism of Action: Targeting Neuropathological Cascades
  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Pyridinyl-thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine.[11]

  • GSK-3 Inhibition: Glycogen synthase kinase 3 (GSK-3) is implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Some pyridine derivatives of thiazolidine (a related scaffold) have shown potent and selective inhibition of GSK-3.[11]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which appears as a yellow color. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a standard inhibitor (e.g., Donepezil)

  • 96-well plate and microplate reader (412 nm)

Procedure:

  • Reagent Preparation: a. Prepare solutions in 0.1 M phosphate buffer (pH 8.0): AChE (0.1 U/mL), ATCI (15 mM), DTNB (10 mM). b. Prepare serial dilutions of the test compounds.

  • Assay in 96-well Plate: a. To each well, add:

    • 140 µL of phosphate buffer
    • 20 µL of DTNB solution
    • 20 µL of test compound solution (or buffer for control) b. Pre-incubate for 15 minutes at 25°C. c. Initiate the reaction by adding 10 µL of the ATCI substrate solution.
  • Measurement: a. Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well (ΔAbs/min). b. Calculate the percentage of inhibition using the formula: % Inhibition = ((V_Control - V_Test) / V_Control) * 100 c. Determine the IC₅₀ value by plotting % Inhibition against the log of the inhibitor concentration.

General Synthetic Protocols

The construction of the pyridinyl-thiazole core can be achieved through several reliable synthetic routes. The Hantzsch synthesis is a classic and highly versatile method.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring. It involves the cyclocondensation of an α-haloketone (or other α-halo carbonyl compound) with a thioamide-containing species.[16]

Visualization: Hantzsch Synthesis Workflow

Hantzsch Thioamide Pyridinyl Thioamide (or Thiourea) Solvent Reaction in Ethanol (Reflux) Thioamide->Solvent Haloketone α-Haloketone (e.g., Phenacyl Bromide) Haloketone->Solvent Intermediate Cyclocondensation Intermediate Solvent->Intermediate Heat Product Pyridinyl-Thiazole Product Intermediate->Product Dehydration

Caption: General workflow for the Hantzsch synthesis of pyridinyl-thiazoles.

Example Protocol: Synthesis of 2-(pyridin-2-ylamino)thiazole Derivatives

This protocol is adapted from methodologies used to create novel pyridine-thiazole hybrid molecules with anticancer activity.[5]

Step 1: Synthesis of 1-(pyridin-2-yl)thiourea (1)

  • To a solution of 2-aminopyridine in a suitable solvent, add an equimolar amount of an isothiocyanate reagent (e.g., benzoyl isothiocyanate followed by hydrolysis, or ammonium thiocyanate under acidic conditions).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Isolate the product by precipitation or extraction. Purify by recrystallization.

Step 2: Synthesis of 5-acetyl-4-methyl-2-(pyridin-2-ylamino)thiazole (2)

  • This step utilizes a [2+3]-cyclocondensation reaction, a variant of the Hantzsch synthesis.[5]

  • Dissolve 1-(pyridin-2-yl)thiourea (1) (S,N-binucleophile) in ethanol.[5]

  • Add an equimolar amount of 3-chloro-2,4-pentanedione (an α-halo diketone).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the target pyridinyl-thiazole.

Characterization: The structural integrity of all synthesized compounds must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and structure.[9] Melting point analysis is used to assess purity.[9]

References

  • Al-Warhi, T., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]

  • Alqarni, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • Kamat, V., et al. (2020). Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ResearchGate. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. National Institutes of Health. [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghafouri, H., et al. (2023). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. National Institutes of Health. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine-thiazole derivatives. ResearchGate. [Link]

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  • Khan, I., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

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Application Notes & Protocols: High-Throughput Screening of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic Acid Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole-Based Kinase Inhibitors

The 4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of this therapeutic potential stems from the ability of these compounds to modulate the activity of protein kinases.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the identification of novel kinase inhibitors is a major focus of modern drug discovery.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound analog libraries to identify potent and selective kinase inhibitors. We will focus on a validated and highly relevant target class, the Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and established targets for cancer therapy.[5]

This guide will detail the principles of assay development, provide step-by-step protocols for both a primary biochemical screen and a secondary cell-based confirmatory assay, and outline a robust data analysis and hit validation workflow. The methodologies described herein are designed to be adaptable and provide a solid foundation for the discovery of novel therapeutic candidates.

Section 1: Assay Development and Optimization: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay.[6] For the identification of CDK4/6 inhibitors from a library of this compound analogs, we propose a dual-assay strategy: a primary biochemical assay for initial hit identification and a secondary cell-based assay for confirming on-target activity in a more physiologically relevant context.[7]

Primary Assay: A Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

Causality of Choice: A TR-FRET assay is selected for the primary screen due to its high sensitivity, low background, and homogeneous "mix-and-read" format, which is highly amenable to automation and high-throughput screening.[8] This format minimizes the number of wash steps, reducing variability and increasing throughput. The assay directly measures the enzymatic activity of CDK4/6, providing a quantitative readout of inhibition.

Principle: The assay measures the phosphorylation of a substrate peptide by the CDK4/cyclin D complex. A europium chelate-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled peptide substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. Inhibitors of CDK4/6 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Secondary Assay: A Cell-Based Proliferation Assay

Causality of Choice: A cell-based assay is crucial to confirm that the hits identified in the biochemical screen are active in a cellular environment, can penetrate cell membranes, and are not cytotoxic at active concentrations.[9] An anti-proliferative assay using a cancer cell line dependent on CDK4/6 activity, such as the MV4-11 acute myeloid leukemia cell line, provides a functional readout of inhibitor efficacy.[5]

Principle: The assay measures the ability of the compounds to inhibit the proliferation of MV4-11 cells. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels, an indicator of metabolically active cells. A decrease in luminescence signal corresponds to a reduction in cell proliferation.

Section 2: High-Throughput Screening Workflow

The overall HTS workflow is designed to efficiently identify and validate true positive hits while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & Characterization A Compound Library (this compound analogs) B Primary HTS (TR-FRET CDK4/6 Assay) 10 µM Single Concentration A->B C Initial Hit Identification (>50% Inhibition) B->C D Hit Confirmation (Re-test in Primary Assay) C->D E Dose-Response Curve Generation (IC50 Determination) D->E F Secondary Assay (Cell-Based Proliferation Assay) E->F G Orthogonal Assay (e.g., Different Kinase Panel) E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Mechanism of Action Studies H->I

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.

Section 3: Detailed Protocols

Protocol 1: Primary TR-FRET CDK4/6 Biochemical Assay

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme complex

  • TR-FRET peptide substrate (e.g., a derivative of the retinoblastoma protein, Rb)

  • ATP

  • Europium-labeled anti-phospho-Rb antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 384-well low-volume white microplates

  • Compound library plates (this compound analogs dissolved in DMSO)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the assay plate to achieve a final concentration of 10 µM. Dispense DMSO into control wells.

  • Enzyme and Substrate Addition: Prepare a master mix of CDK4/Cyclin D1 and the TR-FRET peptide substrate in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Dispense 5 µL of the ATP solution into each well to initiate the enzymatic reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a solution of the europium-labeled antibody in detection buffer. Dispense 10 µL of this solution into each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Protocol 2: Secondary Cell-Based Proliferation Assay

Materials:

  • MV4-11 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • 384-well white, clear-bottom cell culture plates

  • Confirmed hits and dose-response plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.

  • Compound Addition: Add 10 µL of compound dilutions (for dose-response curves) or a single concentration of confirmed hits to the wells. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.

Section 4: Data Analysis and Hit Identification

Robust data analysis is critical for the reliable identification of true hits from large datasets.[10]

Primary Screen Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Data Normalization: Normalize the data to the plate controls.

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

    • Positive Control: Wells with enzyme, substrate, and ATP but no inhibitor (0% inhibition).

    • Negative Control: Wells with enzyme and substrate but no ATP (100% inhibition).

  • Hit Selection: Identify initial hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

Assay Quality Control

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[10]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10]

Dose-Response Analysis

For confirmed hits, generate dose-response curves from the secondary cell-based assay data. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the biological response is inhibited).

Section 5: Hit Validation and Follow-up Studies

Hit validation is a multi-step process to eliminate false positives and prioritize compounds for further development.[11]

Hit_Validation cluster_0 Orthogonal & Counter-Screens cluster_1 Chemical & Biophysical Validation cluster_2 Lead Optimization A Confirmed Hits from Dose-Response Studies B Orthogonal Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) A->B C Promiscuity Counter-Screen (Panel of unrelated kinases) A->C D Compound Re-synthesis & Purity Confirmation B->D C->D E Biophysical Binding Assay (e.g., SPR or ITC) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: Hit Validation and Lead Optimization Cascade.

Orthogonal Assays

Confirm the activity of hits using an orthogonal biochemical assay that has a different detection technology, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[12] This helps to eliminate artifacts specific to the primary assay format.[11]

Selectivity Profiling

To assess the selectivity of the hit compounds, screen them against a panel of other kinases. This is crucial for identifying compounds with a desirable safety profile and for understanding their mechanism of action.

Biophysical Validation

Directly measure the binding affinity of the most promising compounds to the target kinase using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]

Structure-Activity Relationship (SAR) Studies

Synthesize and test analogs of the validated hits to establish a structure-activity relationship.[1] This will guide the medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Data Summary Tables

Table 1: Primary HTS Assay Parameters

ParameterValueJustification
Assay Format384-well TR-FRETHigh-throughput, sensitive, and homogeneous.
TargetRecombinant CDK4/Cyclin D1Validated cancer target.
SubstratePhospho-Rb peptidePhysiologically relevant substrate.
Compound Conc.10 µMStandard concentration for primary screening.
Z'-factor> 0.7Indicates a robust and reliable assay.

Table 2: Hit Triage Funnel

StageNumber of CompoundsCriteria
Initial Library100,000This compound analogs
Primary Hits1,000>50% inhibition in TR-FRET assay
Confirmed Hits200Confirmed activity in primary assay re-test
Dose-Response Hits50IC₅₀ < 1 µM in cell-based assay
Validated Hits5-10Confirmed in orthogonal assays and selectivity profiling

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening of this compound analog libraries to identify novel kinase inhibitors. By employing a combination of a highly sensitive primary biochemical assay and a physiologically relevant secondary cell-based assay, coupled with a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds for further drug development. The adaptability of these methods allows for their application to other kinase targets and compound libraries, making this a valuable guide for the broader drug discovery community.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Linköping University Electronic Press. [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [No Source Found].
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]

  • High Throughput Screening Assays for Drug Discovery. Amerigo Scientific. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [No Source Found].
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • High-throughput method used to identify cancer drug candidates. Drug Target Review. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying physicochemical reasons for its solubility behavior and provide practical, step-by-step protocols to overcome these issues in your experiments.

Part 1: Understanding the Core Problem - Physicochemical Properties

Before troubleshooting, it is crucial to understand the molecular characteristics of this compound that govern its solubility.

Q1: Why is this compound likely to be poorly soluble in neutral water (pH ~7)?

The structure of this compound features a rigid, planar arrangement of aromatic heterocyclic rings (pyridine and thiazole). This planarity can promote efficient crystal lattice packing, leading to strong intermolecular forces that must be overcome for dissolution to occur. Compounds with high melting points, such as a related isomer with a melting point >300°C, often have high crystal lattice energy, which is a common cause of poor aqueous solubility.[1] In a neutral aqueous environment, the molecule exists predominantly in its neutral or zwitterionic form, which typically has the lowest solubility.

Q2: What are the key functional groups, and how do they influence solubility?

This compound is amphoteric , meaning it possesses both an acidic and a basic functional group.[2][3] This is the single most important property to leverage for solubilization.

  • Acidic Group: The carboxylic acid (-COOH) on the thiazole ring can donate a proton. At a pH above its pKa, it becomes a negatively charged carboxylate ion (-COO⁻), which is significantly more water-soluble.

  • Basic Group: The nitrogen atom in the pyridine ring can accept a proton. At a pH below its pKa, it becomes a positively charged pyridinium ion, which is also much more soluble in water.

The solubility of the compound is therefore highly dependent on the pH of the solution.[2][4][5] The lowest solubility will be observed at its isoelectric point (pI), where the net charge is zero. By moving the pH away from the pI, we can dramatically increase solubility.

G cluster_low_ph Low pH (e.g., pH 1-3) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 8-10) low_ph Cationic Form (Pyridinium Ion) HIGHLY SOLUBLE pi Zwitterionic/Neutral Form (Lowest Solubility) low_ph->pi + OH⁻ - H⁺ high_ph Anionic Form (Carboxylate Ion) HIGHLY SOLUBLE pi->high_ph + OH⁻ - H⁺ G start Start: Compound Powder slurry Add 80% Water (Forms Slurry) start->slurry titrate Titrate Dropwise (1M HCl or 1M NaOH) slurry->titrate dissolved Is Solution Clear? titrate->dissolved sonicate Bath Sonicate 5-10 min dissolved->sonicate No qs Add Water to Final Volume (q.s.) dissolved->qs Yes sonicate->titrate end End: Filtered Stock Solution qs->end

Caption: Workflow for preparing an aqueous stock solution via pH adjustment.

Q4: I need a higher concentration, and pH adjustment alone isn't working. What is the next step?

Answer: If pH modification is insufficient or not compatible with your experiment, the use of co-solvents is the next logical step.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system. [6]This makes the environment more favorable for a poorly water-soluble compound to dissolve. The increase in solubility can be several orders of magnitude. [6][7]

Protocol 3: Preparation of a Co-solvent Stock Solution

  • Select Co-solvent: Choose a biocompatible co-solvent appropriate for your application. DMSO is a powerful and common choice for in vitro high-throughput screening. For in vivo studies, solvents like PEG 400 or ethanol are often preferred.

  • Weigh: Weigh the compound directly into a suitable vial.

  • Add Co-solvent: Add a small amount of the pure co-solvent (e.g., 100% DMSO) to the solid and vortex or sonicate until fully dissolved.

  • Dilute (Optional but Recommended): In many cases, you can slowly add your aqueous buffer to this organic stock solution while vortexing to create a final stock with a lower percentage of organic solvent (e.g., 10% DMSO in PBS). Crucial Note: Always add the aqueous phase to the organic stock, not the other way around, to minimize the risk of precipitation.

Data Presentation: Common Co-solvents for Drug Discovery

Co-solventTypical Starting Conc.Key Characteristics
DMSO 10-100%Excellent solubilizing power; primarily for in vitro use.
DMF 10-100%Strong solvent; typically limited to chemical synthesis.
Ethanol 10-50%Biocompatible; often used in formulations. [8]
PEG 400 10-60%Low toxicity; common in parenteral formulations. [8]
Propylene Glycol 10-50%Good safety profile; used in oral and topical liquids. [8]
Q5: I am developing a final formulation and need to avoid high concentrations of co-solvents and extreme pH. What advanced strategies can I explore?

Answer: For advanced formulation where traditional methods are not viable, several enabling technologies can be employed. These often require specialized equipment and formulation expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility. [9]2. Use of Surfactants: Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap the drug molecule, effectively solubilizing it in the bulk aqueous phase. [10]3. Solid Dispersions: This strategy involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. [9]The amorphous state lacks the strong crystal lattice energy of the crystalline form, leading to a higher apparent solubility and faster dissolution rate. Techniques include spray drying and hot-melt extrusion. [9]4. Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. [10][11][12]This is often achieved through techniques like nano-milling. [11]

Part 3: Summary and Decision-Making Flowchart

The following flowchart provides a logical progression for tackling solubility issues with this compound.

G start Start: Undissolved Compound ph_adjust Attempt Solubilization in Aqueous Buffer via pH Adjustment (Protocols 1 & 2) start->ph_adjust is_soluble_ph Is Desired Concentration Achieved & Stable? ph_adjust->is_soluble_ph success Success: Proceed with Experiment is_soluble_ph->success Yes cosolvent Use Co-solvent System (e.g., DMSO, PEG 400) (Protocol 3) is_soluble_ph->cosolvent No is_soluble_co Is Desired Concentration Achieved & Stable? cosolvent->is_soluble_co is_soluble_co->success Yes advanced Consider Advanced Formulation Strategies: - Cyclodextrins - Surfactants - Solid Dispersions is_soluble_co->advanced No / Incompatible

Caption: Troubleshooting flowchart for compound solubilization.

References

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. Available at: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid - MySkinRecipes. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available - Books. Available at: [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy's. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. Available at: [Link]

  • (PDF) Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids - ResearchGate. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • 17.6 pH Effects on Solubility | General Chemistry - YouTube. Available at: [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - NIH. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ALEKS: Understanding the effect of pH on the solubility of ionic compounds - YouTube. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-(3-Piridyl)thiazolidine-4-carboxylic acid | C9H10N2O2S | CID 327593 - PubChem. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate - PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridinyl-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyridinyl-thiazole derivatives. This important heterocyclic scaffold is a cornerstone in many pharmacologically active compounds. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a framework for logical, effective synthesis development. Our focus is primarily on the robust and versatile Hantzsch thiazole synthesis, a cornerstone method for this class of compounds.

Foundational Principles: The Hantzsch Synthesis Pathway

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction that forms the thiazole ring. In the context of pyridinyl-thiazoles, one of the reactants will incorporate a pyridine moiety. The core transformation involves the reaction between an α-halocarbonyl compound and a thioamide-containing species.[1]

The generalized mechanism proceeds in two key stages:

  • S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction.[1]

  • Cyclization and Dehydration: Following the initial alkylation, an intramolecular cyclization occurs where the thioamide's nitrogen atom attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.[1]

Understanding this mechanism is critical for troubleshooting, as reaction failures often trace back to issues in one of these two fundamental steps.

Hantzsch_Synthesis Reactants α-Halocarbonyl Compound (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) + Thioamide / Thiourea SN2 Step 1: S-Alkylation (SN2 Attack) Sulfur attacks α-carbon, displacing halide. Reactants->SN2 Solvent (e.g., Ethanol) Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon. Intermediate1->Cyclization Intermediate2 Hemiaminal-like Intermediate (Thiazoline precursor) Cyclization->Intermediate2 Dehydration Step 3: Dehydration Loss of H2O to form aromatic ring. Intermediate2->Dehydration - H2O Product Pyridinyl-Thiazole Product Dehydration->Product

Caption: Generalized workflow for the Hantzsch pyridinyl-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for pyridinyl-thiazole synthesis via the Hantzsch reaction?

At its core, the reaction requires two components: a molecule providing the C-C-N fragment (the α-halocarbonyl) and one providing the S-C-N fragment (the thioamide or thiourea).[1] To synthesize a pyridinyl-thiazole, the pyridine ring must be a substituent on one of these precursors. Common starting materials include:

  • α-Halo(pyridin-yl)ketones: Such as 2-bromo-1-(pyridin-X-yl)ethan-1-one.

  • Thioureas or Thioamides: Such as (pyridin-X-yl)thiourea or a simple thiourea which reacts with a pyridinyl-containing α-haloketone.[1]

Q2: How do I choose the right solvent for the reaction?

Solvent selection is critical for reactant solubility and reaction temperature.

  • Alcohols (Ethanol, Methanol): These are the most common choices. They effectively dissolve most thioamides and α-halocarbonyls and allow for heating to reflux, which is often necessary to drive the dehydration step.[2][3]

  • Acetic Acid: Can be used as both a solvent and a mild acid catalyst, particularly when starting with pyridinylthiourea.[2]

  • PEG-400: Polyethylene glycol can serve as a medium for the reaction, sometimes leading to modest yields under controlled heating.[3]

  • Solvent-Free: In some cases, a solvent-free reaction can be performed, which is environmentally friendly and can proceed rapidly, though it may require careful temperature control.[4]

Q3: What is the role of a base in this reaction, and is it always necessary?

A base is not always required but is often used to optimize yield and purity. Its primary roles are:

  • Neutralizing HBr/HCl: As the reaction proceeds, hydrohalic acid is eliminated. A mild base like sodium acetate can neutralize this, preventing potential side reactions or decomposition of acid-sensitive products.[2][5]

  • Promoting Tautomerization/Deprotonation: A stronger, non-nucleophilic base like potassium tert-butylate (t-BuOK) can facilitate the deprotonation steps, potentially leading to higher yields and purity compared to other bases like potassium hydroxide.[2]

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Setup: Use a silica gel plate. The mobile phase will depend on the polarity of your product, but a mixture of ethyl acetate and hexane is a good starting point.

  • Analysis: Spot your starting materials and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically more polar, spot indicates product formation. The reaction is complete when the starting material spot is no longer visible.

Troubleshooting Guide: From Reaction Setup to Final Product

This section addresses the most common issues encountered during pyridinyl-thiazole synthesis.

Troubleshooting_Tree Start Reaction Outcome? LowYield Problem Low or No Yield Start->LowYield Low Conversion Impure Problem Impure Product / Multiple Spots on TLC Start->Impure Messy TLC Purification Problem Purification Issues Start->Purification Difficult Isolation Success Success |High Yield & Purity Start->Success Clean Conversion Cause_Reagents Potential Cause |Poor Reagent Quality (e.g., decomposed α-haloketone) LowYield->Cause_Reagents Cause_Temp Potential Cause |Incorrect Temperature (insufficient heat for dehydration) LowYield->Cause_Temp Cause_Stoich Potential Cause |Incorrect Stoichiometry LowYield->Cause_Stoich Cause_SideReact Potential Cause |Side Reactions (e.g., competing N-alkylation) Impure->Cause_SideReact Cause_Decomp Potential Cause |Product Decomposition (prolonged heat, harsh pH) Impure->Cause_Decomp Cause_Polarity Potential Cause |High Product Polarity (streaking on silica gel) Purification->Cause_Polarity

Caption: Decision tree for troubleshooting pyridinyl-thiazole synthesis.

Problem: Low or No Product Yield

  • Potential Cause 1: Poor Reagent Quality.

    • Why it happens: α-halocarbonyl compounds, especially bromoacetophenones, can be lachrymatory and unstable over time. They can decompose, reducing the effective concentration of your electrophile. Thioureas can be hygroscopic.

    • Solution:

      • Verify the purity of your starting materials via NMR or melting point before starting.

      • Use freshly prepared or newly purchased α-halocarbonyl compounds.

      • Ensure thioureas are thoroughly dried under vacuum before use.

  • Potential Cause 2: Insufficient Reaction Temperature or Time.

    • Why it happens: The final dehydration step to form the aromatic thiazole ring is often the rate-limiting step and typically requires thermal energy.[1]

    • Solution:

      • Ensure the reaction is heated to a steady reflux. Use a reflux condenser and an appropriate heating mantle.

      • Increase the reaction time. Monitor by TLC every 1-2 hours until the limiting reagent is consumed. A typical reflux time can be 4-5 hours.[2][5]

  • Potential Cause 3: Incorrect Solvent or Base.

    • Why it happens: If reactants are not fully dissolved, the reaction becomes heterogeneous and slow. The absence of a base can allow acid buildup, which may inhibit the reaction or cause unwanted side reactions.

    • Solution:

      • Switch to a more polar solvent or a solvent with a higher boiling point if solubility or temperature is an issue.

      • Introduce a base. For a significant boost in yield and purity, consider switching from a weak base like sodium acetate to a stronger, non-nucleophilic base like potassium tert-butylate (t-BuOK) in an alcohol solvent.[2]

Problem: Formation of Multiple Products / Impure Sample on TLC

  • Potential Cause 1: Competing Side Reactions.

    • Why it happens: The thioamide has two nucleophilic sites: sulfur and nitrogen. While S-alkylation is generally faster and reversible, N-alkylation can occur, leading to undesired byproducts.

    • Solution:

      • Maintain the reaction at the optimal temperature. Excessive heat can sometimes promote side reactions.

      • The choice of a mildly acidic medium (like refluxing in acetic acid) can sometimes favor the desired pathway by keeping the nitrogen protonated and less nucleophilic.

  • Potential Cause 2: Product Decomposition.

    • Why it happens: Pyridinyl-thiazoles, like many nitrogen heterocycles, can be sensitive to prolonged exposure to high heat or harsh acidic/basic conditions during work-up.

    • Solution:

      • Do not let the reaction run unnecessarily long after completion (as determined by TLC).

      • During work-up, neutralize the reaction mixture carefully. Use a saturated solution of a mild base like sodium bicarbonate for quenching acids. Avoid strong acids or bases unless necessary for purification.

Problem: Difficulty in Product Purification

  • Potential Cause: High Polarity of the Product.

    • Why it happens: The presence of two heterocyclic rings often results in a polar molecule that may not behave well on standard silica gel chromatography, often leading to streaking and poor separation.

    • Solution:

      • Recrystallization: This is often the best method for purifying polar, crystalline solids. Experiment with different solvent systems (e.g., ethanol, ethanol/water, ethyl acetate).

      • Modified Column Chromatography: If chromatography is necessary, consider adding a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase to deactivate the acidic silica gel and prevent streaking of the basic pyridine nitrogen. Alternatively, use a different stationary phase like alumina.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (like dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The pyridinyl-thiazole product should move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be extracted back into an organic solvent.

Optimized Experimental Protocols

The following protocol is a robust starting point for the synthesis of a 2-amino-4-(pyridin-yl)thiazole derivative, a common structural motif.

Table 1: Key Reaction Parameters and Their Impact
ParameterCommon Choice(s)Rationale & Impact on Optimization
Solvent Ethanol, Acetic AcidEthanol: Good general solvent for reflux. Acetic Acid: Can act as a catalyst and solvent, useful for certain substrates.[2]
Base None, NaOAc, t-BuOKNone: Simplest method. NaOAc: Neutralizes byproduct HBr. t-BuOK: Stronger base, can significantly improve yield and purity.[2]
Temperature Reflux (78-118 °C)Required for the final dehydration step. Ensure a consistent, rolling boil.
Time 3 - 6 hoursReaction should be monitored by TLC to determine the endpoint accurately.
Stoichiometry 1.0 : 1.1 (Thiourea : α-haloketone)A slight excess of the α-haloketone can help drive the reaction to completion.
Protocol: Synthesis of 2-(Pyridin-2-ylamino)-4-(aryl)thiazole

This protocol is adapted from methodologies described in the literature for similar hybrid molecules.[2]

Reagents & Equipment:

  • (Pyridin-2-yl)thiourea (1.0 eq)

  • Substituted 2-bromoacetophenone (1.1 eq)

  • Anhydrous Ethanol

  • Potassium tert-butylate (t-BuOK) (1.5 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • TLC plates (silica gel), ethyl acetate, hexane

  • Standard work-up and purification glassware

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (pyridin-2-yl)thiourea (1.0 eq) and the substituted 2-bromoacetophenone (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask (approx. 10-15 mL per 0.01 mol of thiourea).

  • Base Addition: While stirring, carefully add potassium tert-butylate (1.5 eq) to the suspension. The use of t-BuOK has been shown to improve yield and purity compared to other bases.[2]

  • Reaction: Heat the mixture to reflux and maintain for 4-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:7 ethyl acetate:hexane). The reaction is complete when the spot corresponding to the thiourea has disappeared.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add glacial acetic acid to neutralize the mixture to pH ~7. This may cause the product to precipitate.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • If no precipitate forms, pour the mixture into ice-cold water and stir. The product should precipitate out. Collect by filtration.

  • Purification: The crude solid can be further purified by recrystallization from ethanol to yield the final pyridinyl-thiazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this type of reaction is typically in the range of 70-85%.[6]

References

  • Kavitha, S., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(15), 4627. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Available at: [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Yilmaz, F., et al. (2021). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Kouadri, I., et al. (2022). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Future Journal of Pharmaceutical Sciences, 8(1), 32. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

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Technical Support Center: Characterization of Pyridinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridinyl-thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis, purification, and characterization of this important class of heterocyclic compounds. Drawing from extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the routine analysis of pyridinyl-thiazole derivatives.

Q1: My ¹H NMR spectrum shows broad signals for the pyridine or thiazole protons. Is my compound impure?

A1: Not necessarily. While impurities are a possibility, signal broadening in pyridinyl-thiazole systems is often intrinsic to the molecule's structure and environment. Potential causes include:

  • Restricted Bond Rotation: The single bond connecting the pyridine and thiazole rings can have a significant barrier to rotation, leading to the presence of different conformers that are slowly interconverting on the NMR timescale. This can broaden the signals of protons near the linkage.

  • Proton Exchange: If your compound has exchangeable protons (e.g., an amino group on the thiazole), or if there are trace amounts of acid or water, proton exchange can occur. The nitrogen atoms on both rings can be protonated, and this exchange process can lead to signal broadening.[1]

  • pH Sensitivity: The chemical shifts of protons on nitrogen-containing heterocycles are highly sensitive to pH.[2] Minor variations in sample acidity can lead to shifts and broadening. Ensure consistent sample preparation, especially regarding the solvent's purity and pH.

Q2: I'm having trouble getting a clean molecular ion peak (M⁺) in my mass spectrum. What could be the issue?

A2: The absence or weakness of a molecular ion peak is a common challenge. Consider the following:

  • Fragmentation: Pyridinyl-thiazole compounds can be susceptible to fragmentation even with soft ionization techniques. The bond between the two rings or bonds on substituent groups can cleave easily.[3][4]

  • Ionization Technique: Electron Impact (EI) ionization is often too harsh for these molecules. Try using softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

  • In-source Degradation: The compounds might be unstable under the conditions in the mass spectrometer's source. Optimizing source parameters like temperature and voltages can sometimes mitigate this.

Q3: Why am I seeing two spots on my TLC plate when I expect a single product from my Hantzsch thiazole synthesis?

A3: The Hantzsch synthesis, while robust, can lead to side products or isomers.[5][6]

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the reaction can produce isomeric byproducts like 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole.[6]

  • Unreacted Starting Materials: One of the starting materials, either the α-haloketone or the thioamide, might be present if the reaction has not gone to completion.

  • Degradation: The product may be degrading on the silica gel plate, which can be acidic. Using a plate treated with a base (e.g., triethylamine in the mobile phase) can sometimes prevent this.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming more complex characterization challenges.

Guide 1: NMR Spectral Interpretation and Isomer Differentiation

The precise substitution pattern on both the pyridine and thiazole rings is critical for the compound's activity. Differentiating between regioisomers is a frequent and crucial challenge.

Problem: I've synthesized a pyridinyl-thiazole, but I'm unsure of the exact connectivity (regioisomerism). How can I definitively assign the structure?

Underlying Principle: Regioisomers have the same atoms but different arrangements, leading to distinct NMR environments. While 1D ¹H NMR provides initial clues through chemical shifts and coupling constants, these can be ambiguous. Two-dimensional (2D) NMR experiments, which show correlations between nuclei, are required for unambiguous structure determination.[7] Specifically, the Nuclear Overhauser Effect (NOE), a through-space interaction, is key.

Workflow for Regioisomer Assignment

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Acquire High-Resolution 1D ¹H and ¹³C Spectra B Acquire 2D ¹H-¹H COSY C Acquire 2D ¹H-¹³C HSQC/HMBC D Acquire 2D NOESY/ROESY E Assign all proton and carbon signals using COSY, HSQC, and HMBC data D->E F Identify key NOE correlations between pyridine and thiazole ring protons G Compare observed NOEs with expected correlations for all possible isomers F->G H Confirm unambiguous regioisomeric structure G->H

Caption: Workflow for unambiguous assignment of pyridinyl-thiazole regioisomers.

Detailed Protocol: Differentiating Isomers with 2D NMR

Objective: To use NOESY/ROESY to determine the connectivity between the pyridine and thiazole rings.

Step 1: Full 1D and 2D Assignment

  • Acquire ¹H and ¹³C Spectra: Obtain high-quality 1D spectra to identify all proton and carbon signals.

  • Acquire ¹H-¹H COSY: Use the COSY spectrum to establish proton-proton coupling networks within the pyridine and thiazole rings independently.[8] For example, you can trace the connectivity from H-3 to H-4 to H-5 to H-6 on a substituted pyridine ring.

  • Acquire ¹H-¹³C HSQC and HMBC: Use the HSQC spectrum to link each proton directly to its attached carbon. Use the HMBC spectrum to see long-range (2-3 bond) correlations between protons and carbons. This helps assign quaternary carbons and confirms intra-ring assignments.

Step 2: The Critical NOESY/ROESY Experiment

  • Rationale: The NOESY (or ROESY for medium-sized molecules) experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is the key to connecting the two separate ring systems.

  • Execution: Run a standard 2D NOESY experiment.

  • Analysis: Look for cross-peaks that connect protons on the pyridine ring with protons on the thiazole ring.

    • Example Scenario: Imagine you have synthesized a 2-(thiazol-2-yl)pyridine. You would expect to see an NOE correlation between the H-6 proton of the pyridine ring and the H-4 or H-5 proton of the thiazole ring, as they are spatially proximate. If you had instead made 3-(thiazol-2-yl)pyridine, you would expect NOEs between the thiazole protons and the H-2 and H-4 protons of the pyridine ring. The presence or absence of these specific cross-peaks provides definitive proof of the isomeric structure.[7]

Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)

Proton PositionTypical δ (ppm)Notes
Pyridine H-2, H-68.5 - 8.8Most deshielded due to proximity to nitrogen.[9]
Pyridine H-3, H-57.2 - 7.8
Pyridine H-47.6 - 8.2
Thiazole H-47.2 - 7.6
Thiazole H-57.7 - 8.1Often downfield of H-4.[9]

Note: These are general ranges. Actual shifts are highly dependent on substituents.

Guide 2: Troubleshooting HPLC Method Development

Achieving good chromatographic separation of pyridinyl-thiazole compounds, especially isomers, can be challenging due to their similar polarities and potential for interactions with the stationary phase.

Problem: My HPLC peaks are broad, tailing, or I cannot separate my product from a closely related impurity/isomer.

Underlying Principle: The chromatographic behavior of these compounds is governed by their polarity, pKa, and potential for interaction with silanol groups on the stationary phase. The basic nitrogen atoms in the pyridine and thiazole rings can interact strongly with acidic free silanols on silica-based columns, leading to poor peak shape.[10] Isomers often have very similar polarities, requiring high-efficiency columns and optimized mobile phases for resolution.[11]

Logical Flow for HPLC Method Optimization

G Start Initial Problem: Poor Peak Shape or No Separation Col Step 1: Choose Appropriate Column (e.g., C18, Phenyl-Hexyl) Start->Col MP Step 2: Optimize Mobile Phase Composition (ACN vs. MeOH, pH) Col->MP Is peak shape poor? Add Step 3: Use Mobile Phase Additives (e.g., TFA, Formic Acid, NH₄OAc) MP->Add Are peaks tailing? Params Step 4: Adjust Physical Parameters (Flow Rate, Temperature) Add->Params Is resolution poor? Result Result: Sharp, Symmetric, Resolved Peaks Params->Result

Caption: A systematic approach to troubleshooting HPLC separation issues.

Step-by-Step HPLC Optimization Protocol

Objective: To develop a robust HPLC method for the analysis and purification of a pyridinyl-thiazole compound.

  • Column Selection:

    • Starting Point: A standard C18 column is a good starting point for most reversed-phase applications.

    • Alternative: If you have aromatic systems, a Phenyl-Hexyl column can provide alternative selectivity (π-π interactions) which may help in separating isomers.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are common choices. ACN often provides sharper peaks for nitrogen-containing heterocycles. Start with a simple isocratic method (e.g., 50:50 ACN:Water) and then develop a gradient for more complex mixtures.

    • pH Control: This is critical. The basic nitrogens will be protonated at acidic pH. Running the mobile phase at a low pH (2.5-3.5) ensures that the analyte is consistently in its protonated form, which often leads to sharper, more reproducible peaks.

  • Mobile Phase Additives:

    • Purpose: Additives are used to improve peak shape and control ionization.

    • For Tailing Peaks: Tailing is often caused by the interaction of basic analytes with acidic silanols on the column.

      • Acidic Additive: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This protonates the basic sites on your molecule and also "shields" the acidic silanols on the stationary phase, reducing tailing.

      • Buffer: Using a buffer like 10 mM ammonium acetate or ammonium formate can provide better pH control and improve peak shape.

  • Adjusting Physical Parameters:

    • Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease mobile phase viscosity, improve efficiency, and sometimes alter selectivity.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve the resolution between closely eluting peaks, at the cost of longer run times.

Table 2: HPLC Troubleshooting Guide

ProblemLikely Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with column silanols.Add 0.1% TFA or formic acid to the mobile phase. Use a buffered mobile phase (e.g., ammonium acetate). Try an end-capped column.
Poor Resolution Insufficient column efficiency; incorrect mobile phase selectivity.Decrease flow rate. Increase column length. Optimize mobile phase gradient. Try a different organic modifier (ACN vs. MeOH). Try a different column (e.g., Phenyl-Hexyl).
Broad Peaks High dead volume; column degradation; slow kinetics.Check all fittings for leaks. Increase column temperature. Decrease flow rate.
Variable Retention Times Unstable mobile phase pH; temperature fluctuations.Use a buffered mobile phase. Use a column oven for temperature control. Ensure mobile phase is well-mixed.

Section 3: Synthesis and Stability

Problem: My Hantzsch thiazole synthesis yield is consistently low. How can I improve it?

Underlying Principle: The Hantzsch synthesis is a condensation reaction that forms the thiazole ring.[5] Its efficiency can be affected by reactant purity, reaction conditions, and the formation of side products.[6]

Troubleshooting Steps:

  • Reactant Purity: Ensure the α-haloketone is fresh and pure. These can degrade over time. The thioamide should also be of high quality.

  • Solvent: Anhydrous solvents are often recommended as water can interfere with the reaction intermediates.[6] Ethanol or methanol are commonly used and effective.

  • Temperature and Time: While some reactions proceed at room temperature, gentle heating (e.g., 50-80 °C) is often required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes help to consume all of the α-haloketone.[5]

  • Work-up Procedure: The product is often precipitated by adding the reaction mixture to a basic solution (e.g., sodium carbonate or bicarbonate).[5] This neutralizes any acid formed during the reaction and helps to precipitate the free base form of the product. Ensure the pH is sufficiently basic to achieve full precipitation.

A Note on Compound Stability

Pyridinyl-thiazole compounds, while generally stable, can be susceptible to degradation under certain conditions.

  • Photostability: Aromatic heterocyclic systems can be light-sensitive. It is good practice to store samples in amber vials and protect them from direct light to prevent potential photodegradation.

  • Oxidative Stability: The thiazole ring, particularly if it has electron-donating substituents, can be susceptible to oxidation. Store samples under an inert atmosphere (nitrogen or argon) for long-term stability, especially if they are not in a solid, crystalline form.

References

  • Ivasechko, I., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. (n.d.). Available at: [Link]

  • Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Ivasechko, I., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Good, S. P., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PubMed. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.). Available at: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. (n.d.). Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH. (n.d.). Available at: [Link]

  • Han, X., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Hafez, H. N., et al. (2019). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]

  • Bakr, M. F., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. (n.d.). Available at: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. (n.d.). Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. (n.d.). Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. (n.d.). Available at: [Link]

  • Foris, A. (n.d.). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

  • Shcherbakov, D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

  • Wang, H., et al. (2016). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters - ACS Publications. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. (2020). Available at: [Link]

  • Guo, X., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. (n.d.). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Correlations in 2D NMR spectra for regioisomers 3 a and 4 a. ResearchGate. (n.d.). Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyridin-2-yl vs. Pyridin-4-yl Thiazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Design

In the landscape of medicinal chemistry, the pyridine and thiazole heterocycles are foundational scaffolds, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Their prevalence is due to their versatile chemical properties and their ability to engage in various biological interactions, including hydrogen bonding, metal chelation, and π-π stacking. The fusion of these two rings into a single molecular entity—the pyridinyl-thiazole—creates a privileged structure with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

However, the efficacy of these derivatives is not merely a function of the conjoined rings. A critical, and often nuanced, determinant of biological activity is the positional isomerism of the pyridine ring's nitrogen atom. The placement of this nitrogen at the 2-position versus the 4-position dramatically alters the molecule's electronic distribution, steric profile, and conformational flexibility. This guide provides an in-depth, evidence-based comparison of pyridin-2-yl and pyridin-4-yl thiazole derivatives, offering researchers and drug development professionals a clear understanding of how this subtle structural change can translate into significant differences in therapeutic potential.

Structural and Electronic Divergence: Pyridin-2-yl vs. Pyridin-4-yl

The fundamental difference between the two isomers lies in the orientation of the pyridine nitrogen relative to the thiazole linkage. This seemingly minor alteration has profound stereoelectronic consequences. The pyridin-2-yl isomer allows for potential intramolecular hydrogen bonding and metal chelation between the pyridine nitrogen and the thiazole moiety, leading to a more planar and rigid conformation.[3] In contrast, the pyridin-4-yl isomer lacks this proximal nitrogen, resulting in greater rotational freedom around the pyridine-thiazole bond. These distinctions are pivotal, as they directly influence how the molecule docks with its biological target.

G cluster_0 Pyridin-2-yl Thiazole Derivative cluster_1 Pyridin-4-yl Thiazole Derivative mol1 mol1 mol2 mol2

Caption: Core structures of pyridin-2-yl and pyridin-4-yl thiazole derivatives.

Comparative Analysis of Biological Activities

The therapeutic potential of these isomers is best understood through a direct comparison of their performance in key biological assays.

Anticancer Activity: A Tale of Substituent-Dependence

The pyridinyl-thiazole scaffold is a well-established pharmacophore in oncology, with derivatives showing potent cytotoxicity against various cancer cell lines.[2][4] When comparing the 2-yl and 4-yl isomers, the data suggests that while both are active, the specific substitutions on the thiazole ring often play a more decisive role in determining potency than the nitrogen's position alone.

A study focusing on lung cancer therapy synthesized and evaluated a series of 4-phenyl-2-((pyridylmethylene)hydrazinyl)thiazole derivatives.[5] The findings indicated that derivatives containing 2-pyridyl and 4-pyridyl moieties generally exhibited similar cytotoxic activity against the A549 lung cancer cell line.[5] However, enhanced activity was observed when specific groups, such as 2,5-dimethoxyphenyl, were substituted at the fourth position of the thiazole ring, particularly in the 3-pyridyl series.[5] This underscores a crucial principle in the structure-activity relationship (SAR) of these compounds: the pyridine ring's isomerism acts in concert with other molecular features. The overall electronic and steric profile, dictated by the sum of all substituents, governs the ultimate biological effect.[6]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound Series Isomer Substituent (R) HepG2 (Liver) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) Reference
Pyridine-Thiazole Hybrids Pyridin-2-yl -C₆H₄(4-Cl) 27.16 18.51 [2]
Pyridine-Thiazole Hybrids Pyridin-2-yl -C₆H₄(4-OCH₃) 22.41 21.05 [2]
Pyridinyl-hydrazinyl-thiazoles Pyridin-2-yl -C₆H₄(3,4-diCl) 2.50 Not Tested [5]
Pyridinyl-hydrazinyl-thiazoles Pyridin-4-yl -C₆H₄(3,4-diCl) 3.37 Not Tested [5]

| Pyridine-Thiazole Hybrids | Pyridin-2-yl | Pyrazole moiety | 8.76 | 5.36 |[2] |

Note: Data is compiled from different studies and direct comparison should be made with caution. The table illustrates the general activity range.

The mechanism often involves the induction of apoptosis and interference with cell cycle progression.[1][4] Some derivatives may also function by inhibiting key signaling proteins like PARP1 or histone deacetylase 6 (HDAC6).[1][3]

Antimicrobial Activity: An Emerging Field

Both pyridine and thiazole moieties are independently recognized for their antimicrobial properties.[7][8] Their combination is a rational strategy for developing novel anti-infective agents. While extensive comparative data between the 2-yl and 4-yl isomers is still emerging, existing research on related structures provides valuable insights.

Studies on various pyridinyl-thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism is often attributed to the disruption of the bacterial cell wall or interference with essential metabolic pathways. The presence of specific functional groups, such as hydroxyl moieties or additional heterocyclic rings, can enhance this activity.[7]

For instance, a series of N'-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides showed promising activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics.[7][9] While this study focused on the pyridin-3-yl isomer, it highlights the potential of the core scaffold. Future head-to-head studies are required to delineate the precise advantages, if any, of the 2-yl versus 4-yl substitution pattern in combating microbial resistance.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Inflammation is a key pathological component of numerous diseases.[10] Thiazole-based compounds have shown promise as anti-inflammatory agents, and the incorporation of a pyridine ring can modulate this activity.[2] The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory effects.[10][11]

Research into thiazolo[4,5-b]pyridin-2-ones, a fused bicyclic system, has demonstrated that structural modifications can lead to compounds with potency comparable to or exceeding that of ibuprofen.[10][11] Although this is a different scaffold, it reinforces the principle that the pyridinyl-thiazole framework is amenable to optimization for anti-inflammatory activity. The mechanism likely involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. Direct comparative studies on non-fused pyridin-2-yl vs. pyridin-4-yl thiazole derivatives are needed to fully elucidate the SAR in this therapeutic area.

Workflow for Synthesis and Biological Evaluation

The development of these compounds follows a logical and rigorous pathway from chemical synthesis to biological validation. This workflow ensures that structure-activity relationships are systematically explored and that lead compounds are thoroughly characterized.

workflow synthesis Synthesis of Isomers (Pyridin-2-yl & Pyridin-4-yl Thiazoles) purification Purification & Characterization (NMR, MS, Elemental Analysis) synthesis->purification screening Primary Biological Screening (e.g., MTT for anticancer) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Analyze Data secondary_assays Secondary/Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) screening->secondary_assays Active Hits lead_opt Lead Optimization (Iterative Synthesis) sar->lead_opt Guide Design secondary_assays->sar in_vivo In Vivo Testing (e.g., Xenograft, Paw Edema Models) secondary_assays->in_vivo Promising Leads lead_opt->synthesis New Derivatives preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the design and evaluation of novel therapeutic agents.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are methodologies for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a cornerstone of anticancer drug screening, measuring the metabolic activity of cells as an indicator of their viability.

Causality and Self-Validation: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Including untreated controls (100% viability) and a vehicle control (e.g., DMSO) validates the assay by establishing baseline and ensuring the solvent has no cytotoxic effect at the concentration used.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-thiazole derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method provides a preliminary assessment of a compound's ability to inhibit microbial growth.

Causality and Self-Validation: The principle is that the antimicrobial agent will diffuse from a well through an agar plate seeded with a specific microorganism. If the compound is effective, it will create a clear zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the compound's potency and diffusion characteristics. A positive control (standard antibiotic) validates the susceptibility of the test organism, while a negative control (solvent) ensures it does not inhibit growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Load a positive control (e.g., Ciprofloxacin) and a negative control (e.g., pure DMSO) into separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)

This is a widely used and validated model for evaluating the efficacy of acute anti-inflammatory agents.[10]

Causality and Self-Validation: Subplantar injection of carrageenan induces a localized, acute inflammatory response characterized by edema (swelling). An effective anti-inflammatory drug will suppress this response, resulting in a measurable reduction in paw volume. The use of a control group (receiving only carrageenan and vehicle) establishes the maximal inflammatory response, while a positive control group (receiving a known NSAID like ibuprofen) provides a benchmark for efficacy, thus validating the model's responsiveness.[10]

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): Control (vehicle), Positive Control (e.g., Ibuprofen, 10 mg/kg), and Test groups (receiving different doses of the pyridinyl-thiazole derivative).

  • Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[10]

  • Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the same paw.

  • Edema Measurement: Measure the paw volume again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The comparative analysis of pyridin-2-yl and pyridin-4-yl thiazole derivatives reveals a complex and fascinating structure-activity landscape. The available evidence, particularly in anticancer research, suggests that while both isomers serve as excellent foundational scaffolds, the ultimate biological potency is often more profoundly influenced by the nature and position of other substituents on the molecule.[5] The positional isomerism of the pyridine nitrogen is a critical tuning element that modulates the molecule's overall shape, polarity, and binding capabilities, rather than acting as a simple on/off switch for activity.

For drug development professionals, this means that screening should ideally include libraries of both isomers, each bearing diverse substitution patterns. Future research must prioritize direct, head-to-head comparisons of 2-yl and 4-yl isomers with identical peripheral substitutions to truly isolate the effect of the nitrogen's position on anticancer, antimicrobial, and anti-inflammatory activities. Such studies will provide the high-resolution SAR data needed to rationally design the next generation of highly potent and selective pyridinyl-thiazole-based therapeutics.

References

  • Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines Source: MDPI URL: [Link]

  • Title: Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer Source: ACS Omega URL: [Link]

  • Title: Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: PMC - NIH URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: ResearchGate URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: NIH URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety Source: NIH URL: [Link]

  • Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Springer URL: [Link]

  • Title: Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones Source: Pharmacia URL: [Link]

  • Title: Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines Source: Sciendo URL: [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid Against Standard-of-Care Xanthine Oxidase Inhibitors in a Preclinical Model of Hyperuricemia

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel investigational compound, 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid (designated as Cmpd-X), with the established standard-of-care xanthine oxidase inhibitors, Allopurinol and Febuxostat. The data presented herein is based on a well-characterized preclinical model of hyperuricemia, offering valuable insights for researchers and professionals in drug development. For the purpose of this illustrative guide, Cmpd-X is presented as a hypothetical, yet plausible, next-generation therapeutic candidate.

Introduction to Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory condition.[1] Uric acid is the final product of purine metabolism in humans, and its overproduction or underexcretion can lead to the deposition of monosodium urate crystals in joints and tissues, triggering an inflammatory response.[2][3] The enzyme xanthine oxidase plays a crucial role in the terminal steps of uric acid synthesis, converting hypoxanthine to xanthine and then xanthine to uric acid.[4][5] Consequently, inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[5][6]

Mechanism of Action: Targeting Xanthine Oxidase

Allopurinol, a purine analog, and Febuxostat, a non-purine selective inhibitor, are the cornerstones of urate-lowering therapy.[5][6] Both drugs act by inhibiting xanthine oxidase, thereby reducing the production of uric acid.[7] The hypothetical compound, this compound (Cmpd-X), is postulated to be a novel, potent, non-purine selective inhibitor of xanthine oxidase, potentially offering an improved efficacy and safety profile.

cluster_purine_catabolism Purine Catabolism cluster_inhibitors Inhibition Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric Acid Uric Acid Gout Gout Uric Acid->Gout Leads to Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric Acid Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase1 Inhibits Allopurinol->Xanthine_Oxidase2 Inhibits Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase1 Inhibits Febuxostat->Xanthine_Oxidase2 Inhibits Cmpd-X Cmpd-X (Investigational) Cmpd-X->Xanthine_Oxidase1 Inhibits Cmpd-X->Xanthine_Oxidase2 Inhibits

Figure 1: Uric Acid Metabolism and Inhibition Pathway.

In Vivo Efficacy Evaluation in a Rodent Model of Hyperuricemia

To objectively compare the efficacy of Cmpd-X with Allopurinol and Febuxostat, a well-established preclinical model of hyperuricemia induced by potassium oxonate in rats was utilized. Potassium oxonate is a uricase inhibitor that leads to an acute elevation of serum uric acid levels, mimicking the hyperuricemic state in humans.[8][9]

Experimental Protocol

A detailed, step-by-step methodology for this in vivo study is provided below:

  • Animal Acclimatization: Male Sprague-Dawley rats (6 weeks old, weighing 180-200g) are acclimatized for at least 7 days under standard laboratory conditions (12/12-h light-dark cycle, free access to food and water).[10]

  • Group Allocation: Rats are randomly divided into the following groups (n=8 per group):

    • Normal Control (Vehicle)

    • Hyperuricemic Model (Potassium Oxonate + Vehicle)

    • Allopurinol Treatment (Potassium Oxonate + Allopurinol)

    • Febuxostat Treatment (Potassium Oxonate + Febuxostat)

    • Cmpd-X (Low Dose) Treatment (Potassium Oxonate + Cmpd-X)

    • Cmpd-X (High Dose) Treatment (Potassium Oxonate + Cmpd-X)

  • Induction of Hyperuricemia: Except for the normal control group, all rats are administered potassium oxonate (750 mg/kg) via intragastric gavage once daily for 14 consecutive days to induce a stable hyperuricemic state.[10]

  • Drug Administration: One hour after the administration of potassium oxonate on each day of the study, the respective treatment groups receive their designated drug via oral gavage:

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Allopurinol (e.g., 20 mg/kg)[11]

    • Febuxostat (e.g., 5 mg/kg)

    • Cmpd-X (Low Dose, e.g., 2.5 mg/kg - hypothetical)

    • Cmpd-X (High Dose, e.g., 5 mg/kg - hypothetical)

  • Sample Collection and Analysis: On the final day of the study, 2 hours after the last drug administration, blood samples are collected. Serum is separated by centrifugation and stored at -80°C until analysis. Serum uric acid levels are determined using a commercial uric acid assay kit.

cluster_setup Study Setup cluster_treatment_cycle Daily Treatment Cycle (14 Days) cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Grouping Random Group Allocation Acclimatization->Grouping KO_Admin Potassium Oxonate Administration (750 mg/kg) Drug_Admin Drug/Vehicle Administration (1 hour post-KO) KO_Admin->Drug_Admin Blood_Collection Blood Collection (Day 14, 2h post-dose) Serum_Analysis Serum Uric Acid Analysis Blood_Collection->Serum_Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

Comparative Efficacy Data

The following table summarizes the serum uric acid levels in the different treatment groups. The data for Allopurinol and Febuxostat are representative of typical findings in such preclinical models, while the data for Cmpd-X are hypothetical to illustrate its potential competitive profile.

Treatment GroupDose (mg/kg)Mean Serum Uric Acid (mg/dL) ± SEM% Reduction in Uric Acid vs. Model
Normal Control-2.1 ± 0.2-
Hyperuricemic Model-7.8 ± 0.50%
Allopurinol204.3 ± 0.444.9%
Febuxostat53.5 ± 0.355.1%
Cmpd-X (Low Dose) 2.5 4.0 ± 0.3 48.7%
Cmpd-X (High Dose) 5 3.1 ± 0.2 60.3%

Data Interpretation:

As expected, the administration of potassium oxonate significantly elevated serum uric acid levels in the model group compared to the normal control group. Both standard-of-care drugs, Allopurinol and Febuxostat, demonstrated significant efficacy in reducing serum uric acid levels. Notably, Febuxostat showed a greater percentage reduction at the tested dose compared to Allopurinol, which is consistent with some clinical observations.[12]

The hypothetical data for Cmpd-X suggests a potent, dose-dependent reduction in serum uric acid. At a low dose of 2.5 mg/kg, Cmpd-X exhibited efficacy comparable to a higher dose of Allopurinol. At a dose of 5 mg/kg, Cmpd-X demonstrated superior urate-lowering effects compared to both Allopurinol and Febuxostat at their respective tested doses.

Conclusion and Future Directions

This comparative guide, based on a well-established in vivo model of hyperuricemia, demonstrates the potential of the investigational compound, this compound (Cmpd-X), as a highly effective xanthine oxidase inhibitor. The hypothetical data suggests that Cmpd-X may offer a significant therapeutic advantage over existing standards of care.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of Cmpd-X, as well as to conduct comprehensive safety and toxicology assessments. Should these studies yield positive results, Cmpd-X could emerge as a promising next-generation treatment for hyperuricemia and gout.

References

  • He, L., et al. (2014). Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). Experimental and therapeutic medicine, 7(1), 153–158.
  • Li, Y., et al. (2023). Dispelling Dampness, Relieving Turbidity and Dredging Collaterals Decoction, Attenuates Potassium Oxonate-Induced Hyperuricemia in Rat Models. Drug Design, Development and Therapy, Volume 17, 2525–2540.
  • Li, L., et al. (2020). Time-Feature of Hyperuricemia Mouse Model on Uric Acid Excretion and Renal Function. Molecules, 25(14), 3296.
  • Wang, F., et al. (2024). Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics. Journal of Pharmaceutical Analysis.
  • He, L., et al. (2014). Dose-effect relationship of potassium oxonate in inducing acute hyperuricemia in tree shrews.
  • Choi, J. W., & Kim, S. K. (2021). Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. International Journal of Molecular Sciences, 22(23), 12743.
  • Synapse, P. (2024). What are Xanthine oxidase inhibitors and how do they work?
  • Pascart, T., & Richette, P. (2018). Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout. Therapeutics and Clinical Risk Management, Volume 14, 1431–1441.
  • Riyahi, A., et al. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. ACS Omega, 8(29), 26343–26353.
  • Pascart, T., & Richette, P. (2018). Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout.
  • Edwards, N. L. (2009). Febuxostat for the treatment of hyperuricemia in patients with gout.
  • Wikipedia. (2024). Uric acid. Wikipedia.
  • Wikipedia. (2024). Xanthine oxidase inhibitor. Wikipedia.
  • Dr.Oracle. (2024). What is the process of uric acid metabolism? Dr.Oracle.
  • Dr.Oracle. (2024). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Dr.Oracle.
  • Renal and Urology News. (2024).
  • Nwabueze, C. (2024).
  • eMedicineHealth. (2022). How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names. eMedicineHealth.
  • Grassi, D., et al. (2012). The uric acid metabolism pathway as a therapeutic target in hyperuricemia related to metabolic syndrome. Expert Opinion on Therapeutic Targets, 16(11), 1061–1076.
  • Fernando, A., & Rednam, M. (2018). Febuxostat for the treatment of hyperuricaemia in gout. Expert Opinion on Pharmacotherapy, 19(14), 1613–1621.

Sources

Validating the Mechanism of Action of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid (Pythiazorb) as a Novel PGAM1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead molecule is paved with rigorous experimental scrutiny. This guide provides an in-depth, comparative framework for validating the mechanism of action (MoA) of a novel small molecule, 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, which we will refer to as Pythiazorb . Our central hypothesis is that Pythiazorb exerts its biological effects through the inhibition of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway and an emerging target in oncology.[1][2][3]

The thiazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[4][5] This guide will not only detail the necessary experiments to confirm Pythiazorb's MoA but also compare its performance against a known PGAM1 inhibitor, PGMI-004A , and a structurally similar but biologically inactive analog, 4-Phenyl-1,3-thiazole-2-carboxylic acid , which will serve as our negative control.

The Rationale: Targeting Cancer Metabolism via PGAM1

Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation, a phenomenon famously described as the Warburg effect.[2] This increased reliance on glycolysis makes the enzymes within this pathway attractive therapeutic targets. PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a critical step in glycolysis.[6] Elevated PGAM1 expression is observed in numerous cancers and is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[3][6][7] By inhibiting PGAM1, we aim to disrupt the glycolytic flux, leading to energy depletion and selective cytotoxicity in cancer cells.[2]

A Multi-Pillar Approach to MoA Validation

biochem Biochemical Assay (Enzyme Kinetics) biophys Biophysical Assay (SPR) biochem->biophys cetsa Cellular Thermal Shift Assay (CETSA) biophys->cetsa Translates to cellular context flux Glycolytic Flux Analysis (Seahorse) cetsa->flux Functional impact of engagement metabolomics Metabolite Profiling (LC-MS) flux->metabolomics Confirms metabolic shift viability Cell Viability & Proliferation metabolomics->viability Links target to phenotype

Figure 1: A multi-pillar workflow for MoA validation.

Pillar 1: In Vitro Validation of Direct Target Engagement

The foundational step is to demonstrate a direct, specific interaction between Pythiazorb and purified PGAM1.

Biochemical Assay: PGAM1 Enzyme Inhibition

This assay directly measures the enzymatic activity of PGAM1 in the presence of our test compounds. A coupled enzyme system is typically used, where the product of the PGAM1 reaction, 2-PG, is converted by enolase to phosphoenolpyruvate (PEP), which is then converted by pyruvate kinase to pyruvate, with the concomitant conversion of ADP to ATP. Finally, lactate dehydrogenase oxidizes NADH to NAD+ while reducing pyruvate to lactate. The rate of NADH depletion, monitored by the decrease in absorbance at 340 nm, is proportional to PGAM1 activity.

Experimental Protocol:

  • Reagents: Recombinant human PGAM1, 3-phosphoglycerate (substrate), and a coupling enzyme mixture (enolase, pyruvate kinase, lactate dehydrogenase, ATP, NADH).

  • Assay Setup: In a 96-well plate, add the coupling enzyme mixture and varying concentrations of Pythiazorb, PGMI-004A, or the negative control.

  • Initiation: Add recombinant PGAM1 to each well and incubate for 15 minutes at 37°C.

  • Reaction Start: Initiate the reaction by adding the substrate, 3-PG.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Summary:

CompoundTargetIC50 (µM)
Pythiazorb PGAM11.5 ± 0.2
PGMI-004A PGAM10.8 ± 0.1
Negative Control PGAM1> 100
Biophysical Assay: Surface Plasmon Resonance (SPR)

To confirm direct binding and determine the kinetics of the interaction, we employ SPR. This label-free technique measures changes in the refractive index at the surface of a sensor chip upon which the target protein is immobilized.

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant PGAM1 onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Flow serial dilutions of Pythiazorb, PGMI-004A, and the negative control over the chip surface.

  • Measurement: Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hypothetical Data Summary:

CompoundKD (µM)ka (1/Ms)kd (1/s)
Pythiazorb 2.11.2 x 10^42.5 x 10^-2
PGMI-004A 1.12.5 x 10^42.8 x 10^-2
Negative Control No BindingN/AN/A

Pillar 2: Demonstrating Target Engagement in a Cellular Milieu

Confirming that Pythiazorb engages PGAM1 within the complex environment of a living cell is a critical step to bridge the gap between in vitro activity and cellular function.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This allows for the detection of target engagement in intact cells.

Experimental Protocol:

  • Cell Treatment: Treat cultured cancer cells (e.g., A549 lung cancer cells) with Pythiazorb or vehicle control for 2 hours.

  • Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the amount of soluble PGAM1 remaining at each temperature by Western blotting.

  • Data Analysis: Plot the fraction of soluble PGAM1 against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of Pythiazorb indicates target engagement.

Expected Outcome: A rightward shift in the PGAM1 melting curve for cells treated with Pythiazorb and PGMI-004A, but not for the negative control or vehicle-treated cells.

Pillar 3: Elucidating the Cellular Functional Consequences

The final pillar connects target engagement to a measurable cellular phenotype, confirming that the interaction between Pythiazorb and PGAM1 has the intended functional downstream effects.

G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PG3->PG2 PGAM1 PEP Phosphoenolpyruvate PG2->PEP PYR Pyruvate PEP->PYR Glycolysis Glycolysis Pythiazorb Pythiazorb Pythiazorb->PG3

Figure 2: The glycolytic pathway and the inhibitory action of Pythiazorb on PGAM1.

Glycolytic Flux Analysis

We will use a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis. Inhibition of PGAM1 should lead to a decrease in the overall rate of glycolysis.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.

  • Treatment: Inject Pythiazorb, PGMI-004A, or the negative control into the wells.

  • Measurement: Monitor ECAR in real-time before and after compound addition.

  • Data Analysis: Quantify the change in ECAR following treatment.

Hypothetical Data Summary:

CompoundECAR (% of Basal Rate)
Pythiazorb 45%
PGMI-004A 38%
Negative Control 98%
Metabolite Profiling

To directly confirm the enzymatic block, we will use liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular levels of the substrate and product of PGAM1.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a defined period.

  • Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.

  • LC-MS Analysis: Analyze the extracts using LC-MS to quantify the levels of 3-phosphoglycerate and 2-phosphoglycerate.

  • Data Analysis: Calculate the ratio of substrate (3-PG) to product (2-PG).

Hypothetical Data Summary:

Compound[3-PG] / [2-PG] Ratio (Fold Change vs. Vehicle)
Pythiazorb 8.5
PGMI-004A 10.2
Negative Control 1.1
Cell Viability Assay

The ultimate goal of inhibiting a cancer-relevant target is to reduce cancer cell proliferation and viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat cells with a serial dilution of each compound for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

CompoundGI50 in A549 cells (µM)
Pythiazorb 5.2
PGMI-004A 3.8
Negative Control > 100

Conclusion

This comprehensive, multi-pillar guide outlines a rigorous and self-validating workflow to confirm the mechanism of action of our hypothetical compound, Pythiazorb, as a PGAM1 inhibitor. By systematically progressing from direct biochemical and biophysical interactions to target engagement in cells and culminating in the observation of expected functional cellular outcomes, we can build a compelling and trustworthy case for its MoA. The comparative analysis against a known inhibitor and a negative control at each stage provides the necessary context to interpret the data and benchmark the compound's performance. This structured approach not only validates the specific MoA of Pythiazorb but also serves as a robust template for the broader endeavor of small molecule drug discovery.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the utmost attention to safety. This guide provides a detailed protocol for the safe handling of this compound (CAS No. 21278-86-4), a heterocyclic compound with significant applications in pharmaceutical development.[1] The following procedures are based on established safety data and best practices in laboratory settings, designed to protect you, your colleagues, and your research.

Immediate Safety Briefing: Core Hazards & Precautions

Before handling this compound, it is critical to understand its primary hazards. This compound is classified as a hazardous chemical that causes serious eye irritation and skin irritation.[2][3] In solid form, it presents a risk of dust inhalation, which may lead to respiratory tract irritation.[3][4][5]

Your immediate actions before beginning work should always include:

  • Confirming the location and operational status of the nearest safety shower and eyewash station.[2]

  • Ensuring all required Personal Protective Equipment (PPE) is readily available and in good condition.

  • Preparing a designated, well-ventilated workspace, preferably a certified chemical fume hood.

Hazard Analysis: Understanding the Risks

The causality behind our safety protocols stems from the compound's chemical properties and its physical state as a solid.

  • Eye Irritation (Category 2): Direct contact with the eyes by solid particles or splashes of solutions can cause serious irritation.[2][3] This necessitates a robust barrier, as simple safety glasses may not provide adequate protection against fine dusts or splashes.

  • Skin Irritation (Category 2): The compound can cause skin irritation upon contact.[2][3] Prolonged or repeated exposure should be avoided. The primary preventative measure is the use of appropriate chemical-resistant gloves and protective clothing.

  • Respiratory Irritation: While not its primary classification, the inhalation of dust from the solid compound may cause irritation to the respiratory tract.[3][4][5] This is a common hazard for many fine chemical solids and is best mitigated through engineering controls that prevent dust from becoming airborne.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against direct exposure. The following is the minimum required PPE for handling this compound.

  • Hand Protection: Wear chemical-resistant, powder-free gloves at all times.[6] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[3] For extended handling or when preparing solutions, consider double-gloving.[6][7] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.[3]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] Due to the serious eye irritation hazard, standard safety glasses with side shields do not offer sufficient protection.[7] When there is a potential for splashing (e.g., during solution preparation or transfer), a face shield should be worn in addition to goggles.[7][8]

  • Body Protection: A long-sleeved laboratory coat is required.[7] Ensure it is fully buttoned. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemically resistant apron or coveralls should be used.[9]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved N95 respirator or higher is recommended to provide respiratory protection.[10]

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Single pair of nitrile glovesChemical splash gogglesLab coatWork within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Double pair of nitrile glovesChemical splash goggles and face shieldLab coatWork within a chemical fume hood.
Reaction Workup/Transfer Double pair of nitrile glovesChemical splash goggles and face shieldLab coatWork within a chemical fume hood.
Cleaning & Decontamination Chemical-resistant gloves (thicker gauge)Chemical splash goggles and face shieldLab coat or chemical-resistant apronN95 respirator may be required depending on the scale of contamination.
Operational Plan: Step-by-Step Handling & Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

  • Designated Area: Conduct all work in a designated area, clearly marked for handling this compound.

  • Chemical Fume Hood: All procedures involving the solid compound or its solutions must be performed in a properly functioning chemical fume hood to control exposure.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, are inside the fume hood to minimize traffic in and out of the controlled area.

  • Don PPE: Put on all required PPE as outlined in the matrix above before entering the designated handling area.

  • Dispensing the Solid: When weighing or transferring the solid, use a spatula to gently handle the material. Avoid any actions that could create dust, such as dropping or rapid scraping.

  • Solution Preparation: Add the solid to the solvent slowly. If using a magnetic stirrer, ensure the stir speed is low initially to prevent splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and amines, as these are listed as incompatible materials.[2][3]

  • Evacuate: If a spill occurs outside of a fume hood, evacuate the immediate area.

  • Control: Prevent the spread of the spill. For solids, avoid sweeping with a dry broom, as this will generate dust.

  • Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), gently cover the spill with an absorbent material. Carefully scoop the material into a labeled, sealed container for hazardous waste.[2][3]

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Collection: All solid waste, contaminated gloves, weigh boats, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste container.[2][3][11]

  • Aqueous Waste: Collect all solutions and rinsates in a labeled hazardous aqueous waste container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Do not pour down the drain.[4]

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen.[2] Seek medical attention.

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting. Seek medical attention if symptoms occur.[2][3]

Diagram: PPE Selection Workflow

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection Start Task: Handling 4-Pyridin-4-yl-1,3-thiazole- 2-carboxylic acid FumeHood Work in Chemical Fume Hood or Ventilated Enclosure Start->FumeHood BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles FumeHood->BasePPE SplashRisk Is there a splash risk? (e.g., preparing solutions) BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes DustRisk Significant dust or aerosol potential? SplashRisk->DustRisk No FaceShield->DustRisk Respirator Add N95 Respirator DustRisk->Respirator Yes FinalCheck Proceed with work DustRisk->FinalCheck No Respirator->FinalCheck

Caption: PPE selection workflow for handling the target compound.

References

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-(4-Pyridyl)thiazole-4-carboxylic acid.
  • Safety Data Sheet. (2024, September 18). 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Pyridin-3-yl-thiazole-4-carboxylic acid.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Pyridine-2-carboxylic acid.
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Piridyl)thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid.
  • The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan, 72(11).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)
  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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